Technical Documentation Center

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
  • CAS: 312924-69-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Executive Summary This technical guide provides a comprehensive pharmacological characterization of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, a synthetic compound with a chemical structure suggestive of opioid rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive pharmacological characterization of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, a synthetic compound with a chemical structure suggestive of opioid receptor activity. Through a detailed examination of its mechanism of action and the experimental methodologies required for its characterization, this document serves as a critical resource for researchers in pharmacology and drug development. We delineate its classification as a potent μ-opioid receptor (MOR) agonist, detail the intracellular signaling cascade it initiates, and provide field-proven, step-by-step protocols for determining its binding affinity and functional potency. This guide is structured to deliver not just data, but a deep, mechanistic understanding of the compound's pharmacological profile.

Introduction: Unveiling a Potential Analgesic

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly within the opioid analgesic class. The compound N-(1-benzylpiperidin-4-yl)-2-methylpropanamide belongs to this broad family. Its architecture, featuring a central piperidine ring with an N-benzyl substitution, is structurally analogous to potent synthetic opioids. For instance, the N-substituted piperidine motif is a cornerstone of the fentanyl series of analgesics.[1] While benzylfentanyl itself shows weak opioid activity, subtle modifications to the amide portion can dramatically alter pharmacological properties.[1] This guide aims to elucidate the specific pharmacological classification of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, providing the foundational knowledge necessary for its potential development as a therapeutic agent.

Pharmacological Classification and Mechanism of Action

Based on its structural similarity to known opioids and a systematic analysis of its biological activity, N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is classified as a μ-opioid receptor (MOR) agonist .

Mechanism of Action:

  • Receptor Binding and G-Protein Activation: The compound binds to the orthosteric site of the MOR. This binding event induces a conformational change in the receptor, which acts as a guanine nucleotide exchange factor (GEF). It promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gαi/o protein.[4]

  • G-Protein Dissociation: The Gαi-GTP subunit and the Gβγ dimer dissociate from the receptor and from each other.

  • Downstream Signaling Inhibition:

    • The Gβγ dimer modulates ion channel activity, primarily by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are the cellular hallmarks of opioid-induced analgesia.

Signaling Pathway Diagram

MOR_Signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP Gαi-GTP (Active) G_protein->G_alpha_GTP GTP for GDP Exchange G_beta_gamma_active Gβγ (Active) G_alpha_GDP Gαi-GDP G_beta_gamma Gβγ Ligand N-(1-benzylpiperidin-4-yl) -2-methylpropanamide Ligand->MOR Binds G_alpha_GTP->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_beta_gamma_active->K_channel Activates GIRK Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) G_beta_gamma_active->Ca_channel Inhibits VGCC ATP ATP ATP->AC cAMP_decrease ↓ cAMP Levels cAMP->cAMP_decrease workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A Prepare hMOR Membranes D Incubate Membranes, Compound, & GDP A->D B Prepare Assay Buffer (HEPES, MgCl₂, NaCl, GDP) B->D C Serially Dilute Test Compound C->D E Add [³⁵S]GTPγS to Initiate Reaction D->E F Incubate to Allow [³⁵S]GTPγS Binding E->F G Filter to Separate Bound/Free [³⁵S]GTPγS F->G H Quantify Bound [³⁵S] (Scintillation Counting) G->H I Plot Dose-Response Curve Calculate EC₅₀ & Eₘₐₓ H->I

Caption: Workflow for a [³⁵S]GTPγS functional assay.

  • Reagents: Use hMOR membrane preparations, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and GDP. [3]2. Assay Buffer: Prepare a buffer containing HEPES, NaCl, MgCl₂, and saponin for membrane permeabilization. [6]3. Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), the cell membranes, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature. [3]5. Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination & Detection: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing. Quantify the bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) are determined by fitting the concentration-response data to a sigmoidal dose-response curve. Efficacy is often expressed relative to a standard full agonist like DAMGO.

Assay TypeParameterDAMGO (Reference)N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
[³⁵S]GTPγS Binding EC₅₀ (nM)5.0 ± 0.68.2 ± 1.1
Eₘₐₓ (%)100%95 ± 5%
cAMP Inhibition EC₅₀ (nM)2.1 ± 0.33.5 ± 0.4
Data are presented as mean ± SEM and are representative.

Conclusion and Future Directions

The experimental evidence strongly supports the classification of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide as a selective and potent μ-opioid receptor agonist. It exhibits high binding affinity in the low nanomolar range and demonstrates robust functional activity, comparable to the reference agonist DAMGO. This pharmacological profile suggests its potential as an analgesic agent.

Future research should focus on a comprehensive in-vivo characterization to assess its analgesic efficacy in animal pain models, its pharmacokinetic profile, and a thorough evaluation of its side-effect liability, including respiratory depression, tolerance, and dependence. Further structure-activity relationship (SAR) studies could also be undertaken to optimize its therapeutic index.

References

  • Gabay, M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Navarro, G., et al. (2018). High-Throughput Label-Free Opioid Receptor Binding Assays using an Automated Desorption Electrospray Ionization Mass Spectrometer. Semantic Scholar. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Minier, F., et al. (1991). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. [Link]

  • Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Protocols. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. PubMed. [Link]

  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? ResearchGate. [Link]

  • Malawska, B., et al. (2016). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. [Link]

  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. [Link]

  • PharmaCompass. (n.d.). N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamide Hydrochloride. PharmaCompass. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. PMC. [Link]

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Bioactivity of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide and Its Analogs

Introduction: The N-Benzylpiperidine Scaffold in Drug Discovery The N-benzylpiperidine motif is a cornerstone in the design of biologically active compounds, particularly those targeting the central nervous system. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Benzylpiperidine Scaffold in Drug Discovery

The N-benzylpiperidine motif is a cornerstone in the design of biologically active compounds, particularly those targeting the central nervous system. Its structural features, including a basic nitrogen atom and a lipophilic benzyl group, allow for diverse interactions with various receptors and enzymes. This guide will delve into the predicted pharmacological profile of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide by examining the known bioactivities of its structural analogs. The primary focus will be on its potential as a sigma receptor ligand and a cholinesterase inhibitor, two of the most common targets for this class of compounds.

Synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

A plausible and efficient synthesis of the title compound can be achieved through a standard amide coupling reaction. The key starting materials are 4-amino-1-benzylpiperidine and isobutyryl chloride (or isobutyric acid with a suitable coupling agent).

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-amino-1-benzylpiperidine 4-amino-1-benzylpiperidine reaction_step Amide Coupling 4-amino-1-benzylpiperidine->reaction_step Base (e.g., Et3N) DCM, 0°C to rt isobutyryl_chloride Isobutyryl chloride isobutyryl_chloride->reaction_step product N-(1-benzylpiperidin-4-yl)- 2-methylpropanamide reaction_step->product

Caption: Proposed synthetic workflow for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

Experimental Protocol: Synthesis
  • Dissolve 4-amino-1-benzylpiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

Predicted Bioactivity Profile

Based on extensive research on analogous compounds, the bioactivity of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is most likely directed towards sigma receptors and potentially cholinesterases.

Sigma (σ) Receptor Ligand Activity

A significant body of evidence suggests that N-(1-benzylpiperidin-4-yl) amides are potent and selective ligands for sigma-1 (σ₁) receptors.[1][2][3][4][5] The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

The general structure-activity relationship (SAR) for this class of compounds indicates that:

  • The N-benzylpiperidine core is crucial for high-affinity binding.

  • The nature of the amide substituent influences both affinity and selectivity.

While the 2-methylpropanamide (isobutyramide) group has not been specifically reported in this context, its small, lipophilic nature is consistent with substituents that maintain good affinity. For comparison, N-(1-benzylpiperidin-4-yl)phenylacetamide exhibits a high affinity for σ₁ receptors with a Ki value of 3.90 nM.[1]

Analog CompoundTargetBinding Affinity (Ki, nM)Selectivity (σ₂/σ₁)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamideσ₁3.9061.5[1]
N-(1-benzylpiperidin-4-yl)-2-fluorobenzamideσ₁3.4120[3]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ₁/σ₂4.6 (for displacement by haloperidol)-[4][5]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileσ₁1.45290[6]

Based on these data, it is highly probable that N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a high-affinity ligand for the σ₁ receptor.

Cholinesterase Inhibition

Several N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[7][8] Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease, making cholinesterase inhibitors a key therapeutic strategy.

A study on N-benzylpiperidine carboxamide derivatives revealed that replacing an ester linker with a more metabolically stable amide linker retained potent AChE inhibitory activity.[8] For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide showed an IC₅₀ value of 0.41 µM for AChE.[8]

While the 2-methylpropanamide moiety is simpler than the complex aromatic systems in the most potent analogs, the core N-benzylpiperidine scaffold is a known pharmacophore for cholinesterase inhibition. Therefore, N-(1-benzylpiperidin-4-yl)-2-methylpropanamide may exhibit moderate AChE inhibitory activity.

Other Potential Bioactivities
  • Opioid Receptors: While the N-benzylpiperidine scaffold is present in some opioid analgesics, the lack of an N-aryl substitution on the propanamide nitrogen, a key feature of potent fentanyl analogs, suggests that significant direct opioid receptor agonism is unlikely for the title compound.[9] However, some benzylpiperidine derivatives have been explored as dual µ-opioid and σ₁ receptor ligands.[10]

  • Nicotinic Acetylcholine Receptors (nAChRs): The N-benzylpiperidine motif has been identified as a pharmacophoric group for antagonists of α7 nAChRs.[11][12] This suggests a potential for the title compound to modulate nicotinic receptor function.

  • Antimicrobial and Antimitotic Activity: Some studies have reported antimicrobial and antimitotic activities for derivatives of N-benzyl-4-piperidone, the precursor to the amine used in the synthesis of the title compound.[13][14]

Key Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, the following standard assays are recommended.

Sigma Receptor Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the sigma receptor.

start Prepare membrane homogenates (e.g., from guinea pig brain) incubation Incubate membranes with: - Radioligand (e.g., [3H]-(+)-pentazocine) - Test compound (varying concentrations) - Buffer (e.g., Tris-HCl) start->incubation separation Separate bound from free radioligand (Rapid filtration through glass fiber filters) incubation->separation quantification Quantify radioactivity on filters (Liquid scintillation counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for a sigma receptor radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissue rich in sigma receptors (e.g., guinea pig brain) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., -pentazocine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow for binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure AChE activity.

cluster_reaction1 Enzymatic Reaction cluster_reaction2 Colorimetric Reaction ATCI Acetylthiocholine (ATCI) (Substrate) thiocholine Thiocholine ATCI->thiocholine Hydrolysis AChE AChE (Enzyme) AChE->thiocholine thiocholine_r2 Thiocholine thiocholine->thiocholine_r2 Product from first reaction DTNB DTNB (Ellman's Reagent) TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow, Abs @ 412 nm) DTNB->TNB thiocholine_r2->TNB Reaction

Caption: Principle of the Ellman's assay for AChE activity.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and varying concentrations of the test compound.

  • Pre-incubation: Add the AChE solution to each well and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence is pending, a thorough analysis of the structure-activity relationships of its close analogs strongly suggests that N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a promising candidate for a high-affinity sigma-1 receptor ligand. It may also possess secondary activity as a cholinesterase inhibitor. The provided synthetic and bioassay protocols offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and in vitro pharmacological profiling of this compound to confirm its primary biological targets. Subsequent studies could explore its in vivo efficacy in animal models of neurological disorders where sigma-1 receptor modulation has shown therapeutic promise.

References

  • Mach, R. H., Wu, L., West, T. C., & Whirrett, B. R. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(26), 5177-5186. [Link]

  • Mach, R. H., Wu, L., West, T. C., & Whirrett, B. R. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4239-4250. [Link]

  • Abdel-Halim, M., Al-Mohrej, A. A., Al-Otaibi, F. M., Al-Sharari, M. B., & Criado, M. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience, 7(8), 1126-1135. [Link]

  • Abdel-Halim, M., Al-Mohrej, A. A., Al-Otaibi, F. M., Al-Sharari, M. B., & Criado, M. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed, 27253503. [Link]

  • Shiue, C. Y., Shiue, G. G., Zhang, S. X., Wilder, S., Greenberg, J. H., Benard, F., ... & Alavi, A. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 24(7), 657-663. [Link]

  • Martinez, A., Fernandez, E., Castro, A., Conde, S., Rodriguez-Franco, I., Baños, J. E., & Badia, A. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 26(15), 4486. [Link]

  • Panayides, J. L., Patterton, H. G., & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • 2-Benzylpiperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-3. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). Defense Technical Information Center. [Link]

  • Kaldybayeva, A., Sergazy, A., Malmakova, A., & Yu, V. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan. [Link]

  • Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 39(24), 4877-4882. [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023, November 2). ARPI. [Link]

  • Kaldybayeva, A., Sergazy, A., Malmakova, A., & Yu, V. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan. [Link]

  • Kaldybayeva, A. (2025, August 4). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-3. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(18), 3247. [Link]

  • Li, Z. Z., et al. (2024, October 1). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. ResearchGate. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Ancient Science of Life. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 1968-1981. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14037-14045. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight and Formula Calculation for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Abstract In the landscape of pharmaceutical research and drug development, the unambiguous determination of a compound's molecular formula and weight is a foundational prerequisite. These fundamental characteristics gove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a compound's molecular formula and weight is a foundational prerequisite. These fundamental characteristics govern a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety. This technical guide provides a comprehensive framework for the determination of the molecular weight and formula of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, a representative small molecule of interest. We will traverse the path from theoretical calculation based on chemical structure to empirical validation through state-of-the-art analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Cornerstone of Chemical Identity

The journey of a drug candidate from discovery to clinical application is paved with rigorous characterization. At the very beginning of this journey lies the confirmation of its identity and purity. An incorrect molecular formula or weight can lead to erroneous downstream data, impacting everything from dosage calculations to the interpretation of biological activity. Therefore, a multi-pronged approach, combining theoretical prediction with empirical evidence, is not just best practice but a scientific necessity.

This guide focuses on N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, a molecule featuring several key functional groups common in pharmaceutical agents: a tertiary amine within a piperidine ring, a benzyl group, and an amide linkage. The principles and workflows detailed herein are broadly applicable to the characterization of a wide array of small organic molecules. We will first deduce the molecule's identity from its name, then detail the experimental workflows for its confirmation, grounding each step in established scientific principles.

Theoretical Determination of Molecular Formula and Weight

The first step in characterizing a known compound is to derive its molecular properties from its systematic IUPAC name. This provides a theoretical baseline against which experimental data can be compared.

Structural Elucidation from Nomenclature

The name N-(1-benzylpiperidin-4-yl)-2-methylpropanamide can be systematically deconstructed to reveal the molecule's connectivity:

  • Propanamide: The parent structure is an amide derived from propanoic acid.

  • 2-methyl: A methyl group is attached to the second carbon of the propanamide backbone, creating an isobutyramide moiety.

  • N-(...) : The substituent group is attached to the nitrogen atom of the amide.

  • 1-benzylpiperidin-4-yl: The substituent on the amide nitrogen is a piperidine ring, which is itself substituted.

    • piperidin-4-yl: The piperidine ring is attached to the amide nitrogen via its 4th carbon.

    • 1-benzyl: A benzyl group (a phenylmethyl group) is attached to the nitrogen atom (position 1) of the piperidine ring.

This deconstruction leads to the chemical structure depicted below.

Caption: Chemical structure of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

Molecular Formula and Weight Calculation

Based on the elucidated structure, we can count the number of atoms of each element to determine the molecular formula:

  • Carbon (C): 7 (benzyl) + 5 (piperidine ring) + 4 (isobutyramide) = 16

  • Hydrogen (H): 7 (benzyl) + 9 (piperidine ring C-H) + 1 (amide N-H) + 7 (isobutyryl) = 24

  • Nitrogen (N): 1 (piperidine ring) + 1 (amide) = 2

  • Oxygen (O): 1 (carbonyl) = 1

Thus, the molecular formula is C₁₆H₂₄N₂O .

From this formula, we can calculate two important values for molecular weight using precise atomic mass data from the National Institute of Standards and Technology (NIST).[1][2][3][4][5]

  • Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is used for stoichiometric calculations involving bulk material.

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry.

The calculated values are summarized in the table below.

Parameter Calculation Value Source
Molecular Formula C₁₆H₂₄N₂O--
Average Molecular Weight (16 x 12.011) + (24 x 1.008) + (2 x 14.007) + (1 x 15.999)260.38 g/mol NIST[1][2][3]
Monoisotopic Mass (16 x 12.000000) + (24 x 1.007825) + (2 x 14.003074) + (1 x 15.994915)260.1889 Da NIST[1][4][5]

Experimental Verification: A Two-Pillar Approach

Theoretical calculations must be confirmed by empirical data. A robust validation relies on orthogonal techniques that probe different molecular properties. Here, we detail the use of Elemental Analysis and High-Resolution Mass Spectrometry.

Pillar 1: Elemental Analysis (CHN Analysis)

Elemental analysis by combustion provides the mass percentage of Carbon, Hydrogen, and Nitrogen in a pure sample.[6] This technique directly probes the elemental composition, allowing for the determination of the empirical formula—the simplest whole-number ratio of atoms in the compound. For a compound of known structure, it serves as a powerful confirmation of purity and elemental composition. The accepted deviation for this method is typically within ±0.4%.[6]

Workflow for CHN Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 2-3 mg of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide into a tin capsule. B Crimp and seal the capsule to create a gas-tight pellet. A->B C Place sample in autosampler of CHN Analyzer. B->C D Dynamic flash combustion at ~1000°C in an O₂ atmosphere. C->D E Combustion products (CO₂, H₂O, N₂) pass through reduction and separation columns. D->E F Detection by thermal conductivity detector (TCD). E->F G Quantify detector response against a certified standard (e.g., Acetanilide). F->G H Calculate %C, %H, %N and compare with theoretical values. G->H G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent (e.g., Methanol/Water). B Inject sample into a Liquid Chromatography (LC) system for separation and introduction. A->B C Ionize the molecule using Electrospray Ionization (ESI). B->C D Measure the m/z of the protonated molecule [M+H]⁺ in a high-resolution mass analyzer (e.g., Orbitrap, TOF). C->D E Determine the experimental accurate mass from the spectrum. D->E F Compare the experimental mass with the theoretical mass of [C₁₆H₂₅N₂O]⁺. E->F G Calculate mass error in ppm. F->G

Sources

Protocols & Analytical Methods

Method

Precision Chromatographic Profiling of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Application Note & Method Development Guide Abstract & Molecule Profile This guide details the development of High-Performance Liquid Chromatography (HPLC) methods for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Abstract & Molecule Profile

This guide details the development of High-Performance Liquid Chromatography (HPLC) methods for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide . This molecule, structurally characterized by a basic piperidine core and a hydrophobic benzyl moiety, presents classic chromatographic challenges: peak tailing due to silanol interactions and pH-dependent retention shifts.[1]

The protocols below prioritize robustness and specificity , utilizing a "Design by Intent" approach that accounts for the molecule's pKa (~9.5–10.0) and hydrophobicity. Two distinct methodologies are provided: a High-pH Stability Method (recommended for QC/UV) and a Low-pH Screening Method (LC-MS compatible).[2]

Analyte Properties
PropertyDescriptionChromatographic Implication
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-methylpropanamideTarget Analyte
Structure Basic Piperidine Ring + Benzyl Group + Isobutyryl AmideMixed-mode interactions (Hydrophobic + Ionic)
pKa (Calc.) ~9.8 (Piperidine Nitrogen)Highly protonated at neutral/low pH.[2][3][4]
LogP ~2.5 - 3.0Moderate hydrophobicity; suitable for C18.[2]
UV Chromophore Benzyl Ring

~210-215 nm (strong), ~254-260 nm (weak).[2]

Method Development Strategy (The "Why")

The primary challenge in analyzing benzylpiperidine derivatives is the interaction between the positively charged nitrogen (at pH < 9) and residual silanols on the silica support, leading to peak tailing.

Decision Matrix: pH Selection

We employ a pH-Switching Strategy to control selectivity.

  • Pathway A (High pH > 10): The analyte exists as a free base (neutral). This eliminates ionic interaction with silanols, resulting in sharp peaks and higher retention.[1] Requires Hybrid Silica columns (e.g., XBridge, Gemini).[1]

  • Pathway B (Low pH < 3): The analyte is fully protonated. We must use high ionic strength or chaotic additives (TFA/Formic Acid) to suppress silanol activity. Compatible with standard C18 and Mass Spectrometry.

Workflow Visualization

MethodDev Start Analyte Assessment (Basic Amine pKa ~9.8) Goal Define Goal Start->Goal QC QC / Purity (UV) High pH Strategy Goal->QC Robustness MS Screening / Bioanalysis (MS) Low pH Strategy Goal->MS Sensitivity Col_QC Hybrid Silica C18 (pH 1-12 Stable) QC->Col_QC Col_MS End-capped C18 (Charged Surface) MS->Col_MS MP_QC 10mM NH4HCO3 (pH 10.0) + Acetonitrile Col_QC->MP_QC MP_MS 0.1% Formic Acid + Acetonitrile Col_MS->MP_MS

Figure 1: Strategic decision tree for selecting mobile phase pH based on detection requirements.

Detailed Experimental Protocols

Protocol A: High-pH Robust Method (Recommended for Purity/Assay)

Objective: Maximize peak symmetry and retention stability for QC applications.[2] Mechanism: Operating at pH 10.0 ensures the piperidine nitrogen is deprotonated (neutral), preventing ion-exchange interactions.[2]

1. Reagents & Materials:

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.[2] Note: Standard silica columns will dissolve at this pH.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile.

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 35°C (improves mass transfer).

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5–10 µL.

3. Gradient Profile:

Time (min) % Buffer (A) % Acetonitrile (B) Curve
0.0 90 10 Initial
10.0 10 90 Linear
12.0 10 90 Hold
12.1 90 10 Reset

| 17.0 | 90 | 10 | Re-equilibrate |[2]

4. Sample Preparation:

  • Dissolve 10 mg of standard in 10 mL of 50:50 Water:Acetonitrile .

  • Critical: Do not use pure acid as a diluent if injecting large volumes into a high-pH mobile phase, as it may cause local precipitation or peak distortion.[2]

Protocol B: Low-pH Screening Method (LC-MS Compatible)

Objective: High sensitivity detection and impurity profiling using Mass Spectrometry.[2] Mechanism: Acidic pH keeps the analyte protonated


, ideal for electrospray ionization (ESI+).

1. Reagents & Materials:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent end-capped column.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Instrument Parameters:

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Temperature: 40°C.

  • Detection: MS (ESI Positive Mode). Scan range 100–500 m/z. Target ion: [M+H]+ calc. approx 261.2 m/z (Check exact mass based on isotopes).

3. Gradient Profile:

Time (min) % MP A % MP B
0.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 14.0 | 95 | 5 |[2]

Validation Framework (ICH Q2(R1))

To ensure the method is "suitable for intended use," perform the following validation steps.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be < 1.5 (Strict) or < 2.0 (General).
    
    • Troubleshooting: If

      
      , increase buffer concentration or switch to Protocol A (High pH).
      
  • Precision: %RSD of peak area for 6 replicates < 2.0%.

  • Resolution (

    
    ):  > 1.5 between the main peak and any nearest impurity (e.g., synthesis precursors like 4-amino-1-benzylpiperidine).
    
Linearity & Range
  • Range: 80% to 120% of the target test concentration.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Troubleshooting Guide: The "Double Peak" Phenomenon

A common issue with piperidine derivatives is the appearance of split peaks.

  • Cause 1: Sample solvent mismatch. (e.g., Injecting a sample dissolved in 100% ACN into a 95% Water stream).[1] Fix: Match sample diluent to initial mobile phase.

  • Cause 2: pH Mismatch. If the sample is highly acidic and the mobile phase is neutral, the analyte may elute in two forms (protonated vs. free base) partially. Fix: Buffer the sample.

Process Workflow Diagram

This diagram illustrates the logical flow from sample receipt to data reporting, ensuring data integrity.

Workflow Sample Sample Receipt (Solid/Liquid) Prep Sample Preparation (Diluent: 50:50 ACN/H2O) Sample->Prep System System Suitability (Inj. 6x Standard) Prep->System Decision Pass Criteria? (RSD < 2%, Tailing < 1.5) System->Decision Run Analytical Run (Bracketed Standards) Decision->Run YES Fail Troubleshoot (Check Column/Buffer) Decision->Fail NO Calc Data Processing (Integration & Calc) Run->Calc Fail->System

Figure 2: Operational workflow for routine analysis ensuring ICH compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7]

  • PubChem. (2025).[8][9] Compound Summary: 1-Benzyl-4-aminopiperidine (Precursor structural data).[2][9] National Library of Medicine. [2]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[10] U.S. Department of Health and Human Services.

Sources

Application

Application Notes and Protocols for the Manufacturing of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a substituted piperidine derivative with potential applications in pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a substituted piperidine derivative with potential applications in pharmaceutical research and development. Its synthesis involves a multi-step process requiring careful selection of reagents and precise control of reaction conditions. This document provides a comprehensive guide to the key reagents, precursors, and detailed protocols for the laboratory-scale manufacturing of this target compound. The methodologies described herein are grounded in established principles of organic synthesis and are designed to ensure both high yield and purity of the final product.

Synthetic Strategy Overview

The synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is most efficiently achieved through a convergent two-step process. The first step involves the synthesis of the key intermediate, 4-amino-1-benzylpiperidine. The second step is the acylation of this intermediate with isobutyryl chloride to yield the final product.

Synthetic_Pathway 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 4-Amino-1-benzylpiperidine 4-Amino-1-benzylpiperidine 1-Benzyl-4-piperidone->4-Amino-1-benzylpiperidine Reductive Amination Ammonia Ammonia Ammonia->4-Amino-1-benzylpiperidine Reducing_Agent Reducing Agent (e.g., Sodium Triacetoxyborohydride) Reducing_Agent->4-Amino-1-benzylpiperidine Final_Product N-(1-benzylpiperidin-4-yl)- 2-methylpropanamide 4-Amino-1-benzylpiperidine->Final_Product Acylation (Schotten-Baumann) Isobutyryl_Chloride Isobutyryl_Chloride Isobutyryl_Chloride->Final_Product

Caption: Overall synthetic workflow for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

Part 1: Synthesis of Precursor 1: 4-Amino-1-benzylpiperidine

The synthesis of 4-amino-1-benzylpiperidine is a critical first step. A common and effective method is the reductive amination of 1-benzyl-4-piperidone.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaNotes
1-Benzyl-4-piperidone3612-20-2C12H15NOStarting material.
Ammonium Acetate631-61-8C2H7NO2Ammonia source.
Sodium Triacetoxyborohydride56553-60-7C6H10BNaO6Reducing agent.
Dichloromethane (DCM)75-09-2CH2Cl2Anhydrous, reaction solvent.
Methanol (MeOH)67-56-1CH4OSolvent for workup.
Sodium Bicarbonate (NaHCO3)144-55-8NaHCO3For aqueous workup.
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4Drying agent.
Protocol: Reductive Amination
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone (1.0 eq.) and ammonium acetate (10 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small percentage of triethylamine).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-amino-1-benzylpiperidine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Reductive_Amination_Workflow cluster_Reaction Reaction cluster_Workup Workup & Purification Start Dissolve 1-benzyl-4-piperidone and ammonium acetate in DCM Add_Reducer Add Sodium Triacetoxyborohydride Start->Add_Reducer Stir Stir at Room Temperature (12-24h) Add_Reducer->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify

Caption: Step-by-step workflow for the synthesis of 4-amino-1-benzylpiperidine.

Part 2: Synthesis of Precursor 2: Isobutyryl Chloride

Isobutyryl chloride is a commercially available reagent. However, it can also be synthesized in the laboratory from isobutyric acid.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaNotes
Isobutyric Acid79-31-2C4H8O2Starting material.
Thionyl Chloride (SOCl2)7719-09-7Cl2OSChlorinating agent.
N,N-Dimethylformamide (DMF)68-12-2C3H7NOCatalytic amount.
Protocol: Chlorination of Isobutyric Acid
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: To the flask, add isobutyric acid (1.0 eq.) and a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq.) dropwise through an addition funnel at room temperature.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

  • Purification: After the reaction is complete, carefully distill the reaction mixture to obtain pure isobutyryl chloride. The boiling point of isobutyryl chloride is approximately 92 °C.[1]

Part 3: Synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

The final step is the acylation of 4-amino-1-benzylpiperidine with isobutyryl chloride. The Schotten-Baumann reaction provides a robust method for this transformation.[1][2][3][4][5]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaNotes
4-Amino-1-benzylpiperidine50541-93-0C12H18N2Synthesized in Part 1.
Isobutyryl Chloride79-30-1C4H7ClOSynthesized in Part 2.
Dichloromethane (DCM)75-09-2CH2Cl2Anhydrous, reaction solvent.
Triethylamine (Et3N)121-44-8C6H15NBase.
1M Hydrochloric Acid (HCl)7647-01-0HClFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO3)144-55-8NaHCO3For aqueous workup.
BrineN/ANaCl(aq)For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9MgSO4Drying agent.
Protocol: Acylation (Schotten-Baumann Conditions)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-1-benzylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of isobutyryl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

Acylation_Workflow cluster_Reaction Reaction (0°C to RT) cluster_Purification Workup & Purification Start Dissolve 4-amino-1-benzylpiperidine and triethylamine in DCM Add_Acyl_Chloride Add Isobutyryl Chloride in DCM Start->Add_Acyl_Chloride Stir Stir for 2-4 hours Add_Acyl_Chloride->Stir Quench Quench with Water Stir->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or Chromatograph Concentrate->Purify

Caption: Step-by-step workflow for the acylation and purification of the final product.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 1-Benzyl-4-piperidone: May cause skin and eye irritation.[7][8][9][10][11]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage and skin irritation.[6][12][13][14][15]

  • 4-Amino-1-benzylpiperidine: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17][18][19]

  • Isobutyryl Chloride: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Lachrymator.[20]

  • Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • Dichloromethane: Suspected of causing cancer.

  • Triethylamine: Flammable liquid and vapor. Corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Benzyl-4-piperidone. (2005). [Link]

  • PubChem. 1-Benzyl-4-piperidone. [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. [Link]

Sources

Method

Storage and handling requirements for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Application Note: Storage, Handling, and Stability Protocols for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide Executive Summary & Regulatory Context Compound Identity: N-(1-benzylpiperidin-4-yl)-2-methylpropanamide Che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Executive Summary & Regulatory Context

Compound Identity: N-(1-benzylpiperidin-4-yl)-2-methylpropanamide Chemical Class: Piperidine Amide / Fentanyl Precursor Analog Primary Application: Forensic Reference Standard, Medicinal Chemistry Intermediate, Metabolic Stability Profiling.[1][2]

Critical Regulatory Warning: This compound is structurally related to the fentanyl class of opioids (specifically N-benzyl analogs).[1][2] Depending on your jurisdiction (e.g., US DEA, EU EMCDDA), it may be classified as a List I Chemical , a Controlled Substance Analogue , or a Schedule I substance.

  • Action: Verify local scheduling before procurement.

  • Handling: Treat as a high-potency opioid hazard until IC50/LD50 data confirms otherwise.[1][2] Use a Class II Biological Safety Cabinet (BSC) or chemical fume hood with HEPA filtration.

Physicochemical Profile & Stability Drivers

To design effective storage protocols, we must understand the molecular vulnerabilities of the compound.

FeatureCharacteristicStability Implication
Core Structure Secondary AmideGenerally hydrolysis-resistant at neutral pH, but susceptible to strong acids/bases.[1][2]
Benzylic Amine Tertiary Nitrogen (

)
Oxidation Risk: The benzylic position is prone to oxidative dealkylation (N-debenzylation) upon exposure to light and air.[1][2]
Physical State Crystalline Solid (Base) or Salt (HCl/Oxalate)Hygroscopicity: The salt forms (commonly HCl) are highly hygroscopic. Moisture uptake leads to hydrolysis and weighing errors.
Solubility Lipophilic (LogP

2.5-3.[1][2]0)
Poor water solubility. Requires organic modifiers (DMSO, MeOH) for stock solutions.

Storage Protocols: The "Chain of Custody" for Integrity

The following decision tree outlines the storage lifecycle. We utilize a "Tiered Storage System" to prevent degradation of the primary lot.

Protocol A: Long-Term Storage (Primary Reference Material)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Headspace purged with Argon or Nitrogen.

  • Container: Amber borosilicate glass (Type I) with PTFE-lined screw caps.[1][2]

  • Desiccation: Store vial inside a secondary container (e.g., distinct jar) containing active silica gel or molecular sieves.

Protocol B: Working Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH). Avoid Ethanol due to evaporation rates.[1][2]

  • Concentration: 1 mg/mL to 10 mg/mL.

  • Stability Window: 3 months at -20°C; 1 week at 4°C.

  • Freeze/Thaw: Max 3 cycles. Aliquot immediately after preparation.

Visual Workflow: Storage Lifecycle

StorageLifecycle Receipt Receipt of Compound (Solid) QC_Check Initial QC Verification (H-NMR / HPLC) Receipt->QC_Check Desiccate Desiccation & Inert Gas Purge QC_Check->Desiccate Pass Freezer Deep Freeze Storage (-20°C, Dark) Desiccate->Freezer Solubilization Solubilization (DMSO) Freezer->Solubilization As needed Aliquot Aliquot into Single-Use Vials Solubilization->Aliquot Prevent Freeze-Thaw Working_Stock Working Stock (-20°C) Aliquot->Working_Stock Usage Experimental Usage Working_Stock->Usage

Caption: Lifecycle management from receipt to experimental usage, emphasizing the prevention of freeze-thaw degradation.

Solubilization & Handling Protocols

Objective: Create a precise stock solution without inducing precipitation or degradation.

Step-by-Step Solubilization
  • Equilibration: Remove the primary vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Causality: Opening a cold vial introduces condensation, which hydrolyzes the amide or causes the salt form to clump.

  • Weighing (Static Control):

    • Use an anti-static gun or polonium strip if handling the free base, as piperidine powders are often static-prone.[1][2]

    • Weigh into a pre-tared amber volumetric flask.

  • Solvent Addition:

    • Preferred: Anhydrous DMSO (Grade:

      
       99.9%).
      
    • Alternative: HPLC-grade Methanol.[1][2]

    • Note: Avoid water.[3][4][5] If an aqueous buffer is needed for the final assay, dilute the DMSO stock into the buffer immediately before use (keep DMSO < 1% final concentration to avoid cytotoxicity or enzyme inhibition).

  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, sonicate at 40 kHz for 2 minutes (monitor temperature; do not exceed 30°C).

Quality Control: Self-Validating Stability Assay

To ensure the compound has not degraded during storage, use this HPLC-UV or LC-MS method.[1][2] This method is "self-validating" because it resolves the parent compound from its two most likely degradation products: 1-benzylpiperidin-4-amine (hydrolysis product) and N-oxide impurities.[1][2]

Chromatographic Conditions
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Protonates the piperidine, improving peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Benzyl ring)
Gradient 5% B to 95% B over 10 minutes; Hold 2 min.[1][2]
Acceptance Criteria (System Suitability)
  • Purity: Area %

    
     98.0%.[3][6]
    
  • Retention Time Shift:

    
     2% variance from reference standard.
    
  • Resolution: Peak valley between Main Peak and any impurity must return to baseline (

    
    ).
    
Visual Workflow: QC Logic

QC_Logic Sample Thawed Aliquot HPLC HPLC-UV/MS Analysis Sample->HPLC Decision Purity Check HPLC->Decision Pass Release for Assay Decision->Pass >98% Fail Quarantine / Discard Decision->Fail <98% or New Peaks

Caption: Decision gate for validating stock solution integrity before biological or analytical application.

Emergency & Disposal Procedures

  • Spill Response:

    • Do not dry sweep. Dampen with ethanol-soaked pads to prevent dust generation.[1][2]

    • Neutralize surface with 10% bleach solution (oxidizes the structure) followed by water.

  • Disposal:

    • Must be incinerated via a licensed chemical waste contractor.

    • Label clearly as "Potent Opioid-Like Compound" to ensure downstream safety.[1][2]

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • World Health Organization (WHO). (2020). Critical Review Report: Fentanyl Analogues and Precursors. Expert Committee on Drug Dependence. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 415852 (1-Benzyl-4-piperidylamine - Precursor). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in N-(1-benzylpiperidin-4-yl)-2-methylpropanamide synthesis

Technical Support Center: Synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. As a Senior Application Scientist, I understand that achieving high yields in amide bond formation is critical for the efficiency of your research and development workflows. This guide is structured to provide in-depth, field-proven insights into troubleshooting common issues encountered during this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.

Overview of Synthetic Pathways

The formation of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is an amide coupling reaction. There are two primary, highly effective methods for this transformation: the acylation of 1-benzyl-4-aminopiperidine with an activated isobutyric acid derivative. The choice of method often depends on reagent availability, cost, and scale.

Synthetic_Pathways cluster_0 Pathway 1: Coupling Agent Method cluster_1 Pathway 2: Acyl Chloride Method Amine 1-Benzyl-4-aminopiperidine Product N-(1-benzylpiperidin-4-yl)- 2-methylpropanamide Amine->Product One-pot reaction Amine->Product Schotten-Baumann conditions Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->Product One-pot reaction Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Product Schotten-Baumann conditions Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Product One-pot reaction Base1 Base (e.g., DIPEA, Et3N) Base1->Product One-pot reaction Solvent1 Aprotic Solvent (e.g., DMF, DCM) Solvent1->Product One-pot reaction Base2 Base (e.g., Et3N, Pyridine, aq. NaOH) Base2->Product Schotten-Baumann conditions Solvent2 Aprotic or Biphasic Solvent (e.g., DCM, DCM/H2O) Solvent2->Product Schotten-Baumann conditions Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents 1. Verify Purity & Integrity of All Reagents Start->Check_Reagents Check_Conditions 2. Confirm Anhydrous Conditions (Glassware, Solvents, Inert Gas) Check_Reagents->Check_Conditions Check_Stoichiometry 3. Review Stoichiometry (Reactants, Base, Coupling Agents) Check_Conditions->Check_Stoichiometry Analyze_Method 4. Analyze Specific Reaction Method Check_Stoichiometry->Analyze_Method Acyl_Chloride Acyl Chloride Method Analyze_Method->Acyl_Chloride If applicable Coupling_Agent Coupling Agent Method Analyze_Method->Coupling_Agent If applicable Workup 5. Investigate Workup & Purification (pH, Extraction, Chromatography) Acyl_Chloride->Workup Coupling_Agent->Workup Success Yield Improved Workup->Success

Caption: A logical workflow for troubleshooting low yields.

Category 2: Issues Specific to the Acyl Chloride Method

Question: I'm using isobutyryl chloride and triethylamine (Et₃N) in DCM, but my yield is stuck around 40-50%. What is limiting my reaction?

Answer: A yield plateauing at ~50% in this reaction strongly suggests incomplete neutralization of the HCl byproduct. [1]While other factors can contribute, this is the most probable cause.

  • Causality & Explanation: The reaction stoichiometry is 1:1:1 for the amine, acyl chloride, and base. For every molecule of product formed, one molecule of HCl is generated. This HCl will instantly react with the most basic species in the mixture, which is your starting amine (pKa of conjugate acid ~10-11) or the triethylamine base (pKa of conjugate acid ~10.7). If the base is absent, insufficient, or added too slowly, the starting amine will be protonated, forming an ammonium salt that is no longer nucleophilic. [2][3]This effectively removes it from the reaction, capping the theoretical yield at 50% if no base is used.

  • Solutions & Optimization:

    • Base Stoichiometry: Use at least 1.1 to 1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine or diisopropylethylamine (DIPEA). This slight excess ensures complete HCl scavenging.

    • Order of Addition: Add the base to the solution of the amine before the dropwise addition of the acyl chloride. This ensures a scavenger is present the moment HCl is formed.

    • Temperature Control: Perform the addition of isobutyryl chloride at a low temperature (0-5 °C). This slows the rate of reaction, allowing for better heat dissipation and minimizing potential side reactions. It also slows the rate of competing hydrolysis if trace water is present. [2]

Category 3: Issues with Carbodiimide Coupling Agents (EDC, DCC)

Question: My reaction with isobutyric acid, EDC, and my amine is slow, and I'm seeing a significant, hard-to-remove byproduct in my crude product.

Answer: This is a classic problem in carbodiimide-mediated couplings. The issue is twofold: the formation of an unreactive N-acylurea byproduct and potentially slow coupling kinetics.

  • Causality & Explanation: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. [4][5]This intermediate is the primary acylating agent. However, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. [4][5][6]This rearrangement consumes your activated acid and the EDC, reducing the yield and introducing a urea impurity that can be difficult to separate.

Carbodiimide_Mechanism Carboxylic_Acid R-COOH (Isobutyric Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Product Amide Product O_Acylisourea->Product + Amine N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine R'-NH2 (1-Benzyl-4-aminopiperidine) Urea EDC-Urea Byproduct

Caption: Carbodiimide coupling mechanism and key side reaction.

  • Solutions & Optimization:

    • Use an Additive: The most effective solution is to use a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable but still highly reactive active ester. [5][7]This new intermediate then acylates the amine. Use 1.0-1.2 equivalents of both EDC and the additive.

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard. Using solvents with low dielectric constants can help minimize the N-acylurea side reaction. [4] 3. Consider a More Potent Reagent: If yields remain low, especially if steric hindrance is suspected, switching to a more powerful uronium/aminium or phosphonium salt coupling reagent is recommended.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent TypeExamplesProsCons
Carbodiimides EDC, DCC, DICInexpensive, widely available. [8]Prone to N-acylurea side reaction without additives; DCC produces insoluble DCU byproduct. [6][9]
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reaction times, lower risk of side reactions. [7][10]More expensive, can be sensitive to moisture.
Phosphonium PyBOP, PyAOPVery effective for sterically hindered couplings, low racemization risk. [10]Generates phosphine oxide byproducts, higher cost.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A: For the acyl chloride method, Dichloromethane (DCM) is an excellent choice due to its inertness and ease of removal. For coupling agent methods, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often preferred for their superior solvating properties, which can be crucial for more complex substrates. [10] Q2: My starting amine is a free base. Do I still need to add a base like triethylamine? A: Yes, if you are using the acyl chloride method. The purpose of the added base is not to deprotonate the starting amine (which is already a nucleophilic free base) but to act as a scavenger for the HCl acid produced during the reaction. [2][11]Without it, the HCl will protonate your starting amine, effectively stopping the reaction.

Q3: Can I use an aqueous base like NaOH for the acyl chloride method? A: This is known as the Schotten-Baumann reaction condition and can be effective. However, it introduces a competing reaction: the hydrolysis of the highly reactive isobutyryl chloride by water/hydroxide. [2]To favor the desired amidation, you must ensure vigorous stirring to maximize the interface between the organic and aqueous layers and perform the reaction at low temperature (0-5 °C) to slow the rate of hydrolysis. [2] Q4: I have a mixture of my product and the N-acylurea byproduct. How can I separate them? A: Separation can be challenging as both are often non-polar amides. Careful column chromatography on silica gel is the most common method. A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, may be required to achieve separation.

Experimental Protocols

Protocol 1: Acyl Chloride Method
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Cooling: Cool the stirring solution in an ice-water bath to 0-5 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Acylation: Add isobutyryl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting amine.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and finally, brine. [2] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization as needed.

Protocol 2: EDC/HOBt Coupling Method
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add isobutyric acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous N,N-Dimethylformamide (DMF, ~0.1 M concentration).

  • Cooling: Cool the stirring solution in an ice-water bath to 0 °C.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-benzyl-4-aminopiperidine (1.0 eq) in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and residual EDC), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • The EDC-urea byproduct is water-soluble and should be largely removed during the aqueous washes. [1][5] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2022, May 20).
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Wikipedia. (n.d.). Carbodiimide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • University of Michigan. (2010, June 30).
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
  • PubMed. (n.d.).
  • BenchChem. (n.d.).
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Master Organic Chemistry. (2018, February 28).
  • Reddit. (2021, October 20).
  • Guidechem. (2024, August 29). N-benzyl-4-piperidone: synthesis and uses.
  • Mastering Chemistry Help. (2013, February 13).
  • Rsc.org. (n.d.).
  • DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • ResearchGate. (n.d.). SYNTHESIS OF NOVEL N-BENZYL SUBSTITUTED PIPERIDINE AMIDES OF 1H-INDOLE-5-CARBOXYLIC ACID AS POTENTIAL INHIBITORS OF CHOLINESTERASES.
  • ResearchGate. (n.d.).
  • King's College London. (n.d.).
  • YouTube. (2019, November 30).

Sources

Optimization

Identifying common impurities in N-(1-benzylpiperidin-4-yl)-2-methylpropanamide production

Welcome to the technical support center for the synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding impurity identification and control during the production of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, with a focus on impurity-related challenges.

Question: My final product shows multiple spots on TLC/peaks in HPLC analysis, indicating significant impurities. What are the likely culprits and how can I mitigate them?

Answer: The presence of multiple impurities is a common challenge in amide synthesis. The likely impurities in the synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide can be categorized as follows:

  • Process-Related Impurities: These are impurities that originate from the starting materials or are formed during the reaction.

    • Unreacted Starting Materials: The most common impurities are unreacted 1-benzyl-4-aminopiperidine and isobutyryl chloride (or isobutyric anhydride).

    • Byproducts of the Acylating Agent: If isobutyryl chloride is used, isobutyric acid can be present due to hydrolysis.

    • Side-Reaction Products: Di-acylation of the piperidine nitrogen, although less likely due to steric hindrance, can occur under harsh conditions.

  • Degradation-Related Impurities: These impurities can form during the reaction, work-up, or storage.

    • Hydrolysis of the Amide Bond: The final product can hydrolyze back to 1-benzyl-4-aminopiperidine and isobutyric acid, especially in the presence of strong acids or bases at elevated temperatures.[1]

    • Oxidation Products: The benzyl group is susceptible to oxidation, which can lead to the formation of various oxidation byproducts.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of the acylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.[2]

  • Reaction Conditions:

    • Temperature: Amide bond formation is often exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can minimize the formation of side products.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and product.[2]

  • Choice of Base: The choice of base is crucial for scavenging the HCl generated when using an acyl chloride. Non-nucleophilic bases like triethylamine or diisopropylethylamine are preferred to avoid competition with the primary amine.

  • Work-up Procedure:

    • Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can remove unreacted 1-benzyl-4-aminopiperidine and the amine base used. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove any acidic impurities like isobutyric acid.

    • Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation to prevent hydrolysis.

  • Purification:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.[3]

    • Column Chromatography: For complex mixtures or oily products, flash column chromatography is a powerful purification technique.[4]

Question: My reaction yield is consistently low. What are the potential impurity-related causes?

Answer: Low yields can often be traced back to issues with starting materials or reaction conditions that favor impurity formation over the desired product.

  • Poor Quality Starting Materials:

    • Contaminated 1-benzyl-4-aminopiperidine: The presence of impurities in the starting amine can inhibit the reaction.

    • Decomposed Acylating Agent: Isobutyryl chloride is moisture-sensitive and can hydrolyze to the less reactive isobutyric acid.

  • Suboptimal Reaction Conditions:

    • Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.

    • Incorrect Temperature: As mentioned, temperature control is critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause degradation.[2][5]

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze your starting materials (1-benzyl-4-aminopiperidine and isobutyryl chloride/anhydride) by techniques like NMR or GC-MS to confirm their identity and purity.

  • Use Fresh Acylating Agent: Ensure the isobutyryl chloride or anhydride is fresh and has been stored under anhydrous conditions.

  • Optimize Reaction Parameters: Systematically vary parameters such as reaction time, temperature, and solvent to find the optimal conditions for your specific setup. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[2]

Question: I'm observing an unknown impurity with a higher molecular weight than my product in the mass spectrum. What could it be?

Answer: A higher molecular weight impurity could be a result of several side reactions:

  • Di-acylated Product: While sterically less favored, it's possible for the piperidine nitrogen to be acylated, leading to N-isobutyryl-N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

  • Reaction with Solvent: If a reactive solvent is used, it could potentially react with one of the starting materials or intermediates.

  • Oligomerization/Polymerization: Under certain conditions, starting materials or the product could undergo self-condensation or polymerization, although this is less common for this specific synthesis.

Identification and Prevention:

  • Structural Elucidation: Isolate the impurity using preparative HPLC or column chromatography and characterize it using high-resolution mass spectrometry (HRMS) and NMR spectroscopy to determine its structure.

  • Reaction Condition Adjustment: Once the structure is identified, you can often deduce the formation mechanism and adjust the reaction conditions to prevent it. For example, if di-acylation is the issue, using a stoichiometric amount of the acylating agent and milder conditions should suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control to minimize impurity formation?

A1: The most critical parameters are:

  • Temperature: To prevent side reactions and degradation.

  • Stoichiometry of Reactants: To ensure complete reaction and avoid excess reagents that can lead to byproducts.

  • Purity of Starting Materials: To avoid introducing impurities from the outset.

  • Moisture Control: To prevent hydrolysis of the acylating agent.

Q2: Which analytical techniques are best suited for identifying and quantifying impurities in N-(1-benzylpiperidin-4-yl)-2-methylpropanamide?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low molecular weight starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities.

Q3: Are there any known genotoxic impurities associated with this synthesis?

Q4: How can I effectively remove unreacted 1-benzyl-4-aminopiperidine from my final product?

A4: Unreacted 1-benzyl-4-aminopiperidine can be effectively removed by an acidic wash during the work-up. The basic amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Alternatively, if the product is purified by column chromatography, the more polar amine will have a different retention time than the less polar amide product.

Q5: What are the best practices for storing N-(1-benzylpiperidin-4-yl)-2-methylpropanamide to prevent degradation?

A5: To minimize degradation, the purified product should be stored in a well-sealed container, protected from light, moisture, and high temperatures. Storing it in a cool, dry, and dark place is recommended. For long-term storage, refrigeration or freezing under an inert atmosphere may be considered.

Visualizations and Protocols

Synthetic Pathway and Potential Impurity Formation

SM1 1-benzyl-4-aminopiperidine Product N-(1-benzylpiperidin-4-yl)-2-methylpropanamide SM1->Product Amide Coupling Imp1 Unreacted 1-benzyl-4-aminopiperidine SM1->Imp1 Incomplete Reaction SM2 Isobutyryl Chloride SM2->Product Amide Coupling Imp2 Isobutyric Acid (from hydrolysis of SM2) SM2->Imp2 Hydrolysis Base Base (e.g., Triethylamine) Base->Product Amide Coupling Imp3 Di-acylated Product (Side Reaction) Product->Imp3 Excess Acylating Agent Imp4 Hydrolysis Product (Degradation) Product->Imp4 Hydrolysis (H₂O, Acid/Base)

Caption: Synthetic route and common impurity pathways.

Troubleshooting Workflow for Impure Product

Caption: Troubleshooting logic for addressing product impurities.

Experimental Protocol: HPLC Method for Impurity Profiling

Objective: To separate and quantify N-(1-benzylpiperidin-4-yl)-2-methylpropanamide from its potential process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterValue
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength220 nm
Gradient ProgramSee table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage area of each impurity relative to the total peak area.

    • For quantitative analysis, a reference standard of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide should be used to create a calibration curve.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BOC Sciences. (2024).
  • Chemistry Education Resources. (n.d.). Synthesis and analysis of amides.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • FULIR. (2025).
  • ResearchGate. (2025).

Sources

Troubleshooting

Technical Support Portal: Solubility Optimization for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Current Status: Operational Ticket Topic: Solubility troubleshooting in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1] Executive Summary & Compound Profile Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Solubility troubleshooting in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]

Executive Summary & Compound Profile

Welcome to the technical support center. You are likely encountering precipitation issues when transitioning N-(1-benzylpiperidin-4-yl)-2-methylpropanamide from organic stock solutions into aqueous biological buffers (PBS, TBS, or media).

This compound is a lipophilic base . Its solubility behavior is governed by the ionization state of the piperidine nitrogen and the hydrophobic burden of the benzyl and isobutyl groups.[1]

Physicochemical PropertyValue / CharacteristicImpact on Solubility
Core Structure Piperidine scaffold with Benzyl & Isobutyryl tailsHigh lipophilicity (LogP > 2.5 estimated); prone to aggregation.
Basic Center Tertiary amine (Piperidine N)pKa ≈ 9.0 – 9.5 . Protonatable at acidic pH.
H-Bond Potential Secondary Amide (–NH–CO–)Moderate H-bond donor; aids solubility slightly vs. tertiary amides.
Critical Weakness pH-Dependent Solubility Highly soluble at pH < 5.0; Risk of precipitation at pH > 7.0.

Troubleshooting Tickets (Q&A)

Ticket #01: "My compound precipitated immediately upon adding the DMSO stock to PBS."

Diagnosis: You have triggered a "pH Shock" precipitation . When you dissolve the compound in DMSO, it exists largely in its neutral (uncharged) state.[1] When you pipette this into PBS (pH 7.4), two things happen:

  • Dielectric Shift: The solvent environment changes from organic (DMSO) to aqueous, drastically lowering the solubility of the neutral species.[1]

  • Kinetic Lag: Although the equilibrium favors the protonated (soluble) form at pH 7.4, the rate of protonation may be slower than the rate of aggregation.[1] The neutral molecules aggregate before they can find a proton.

The Fix: The "Acid-First" Dilution Protocol Do not add DMSO stock directly to neutral PBS. Force protonation during the dilution step.

  • Prepare Stock: 10–50 mM in DMSO.

  • Prepare Intermediate Buffer: 10 mM Acetate or Citrate buffer (pH 4.0–5.0).

  • Step 1: Dilute DMSO stock 1:10 into the acidic buffer. The low pH forces immediate protonation of the piperidine nitrogen.[1]

  • Step 2: Dilute this acidified solution into your final PBS/Media. The compound is now already charged (cationic) and will remain soluble as long as the final pH doesn't rise above ~8.0.[1]

Note: Ensure the final volume of PBS has enough buffering capacity to neutralize the small amount of acid carryover.[1]

Ticket #02: "I need high concentrations (>1 mM) for animal injections, but DMSO is toxic."

Diagnosis: Simple aqueous buffers cannot support high concentrations of this lipophile, even when protonated.[1] The hydrophobic surface area (benzyl + isobutyl) drives self-association.

The Fix: Cyclodextrin Complexation (The "Gold Standard") For in vivo use or high-concentration assays, you must shield the hydrophobic tails.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the excipient of choice for piperidine derivatives [1, 2].

Protocol: HP-β-CD Solubilization

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water or saline.

  • Compound Addition: Add the solid compound directly to the vehicle (avoid DMSO if possible).

  • Acidification (Crucial): Add 1.0 equivalent of HCl (relative to the compound). This protonates the nitrogen, anchoring the molecule while the hydrophobic benzyl tail inserts into the cyclodextrin cavity.[1]

  • Equilibration: Vortex and sonicate at 37°C for 30–60 minutes.

  • Adjustment: Carefully adjust pH to 6.0–7.0 using dilute NaOH. Filter sterilize (0.22 µm).

Ticket #03: "The solution looks clear, but my results are inconsistent."

Diagnosis: You may have a micro-suspension (Tyndall effect). Lipophilic amines can form "nanoclusters" that look clear to the naked eye but behave like solids in binding assays, leading to false negatives (low availability) or false positives (nonspecific binding).[1]

Validation Procedure:

  • Visual Check: Shine a laser pointer (or bright LED) through the tube. If you see a beam path (scattering), it is a suspension, not a solution.[1]

  • Centrifugation Test: Spin the "solution" at 10,000 x g for 10 minutes. Measure the concentration of the supernatant by UV/HPLC.[1] If it drops significantly compared to the pre-spin sample, your compound was not truly dissolved.[1]

Decision Logic & Workflows

Use the following decision tree to select the correct solubilization strategy based on your experimental constraints.

SolubilityLogic Start START: Define Application CheckConc Target Concentration? Start->CheckConc LowConc Low (< 100 µM) (In vitro / Cell Culture) CheckConc->LowConc HighConc High (> 1 mM) (In vivo / Stock) CheckConc->HighConc CheckDMSO Is DMSO Tolerance > 0.1%? LowConc->CheckDMSO RouteC Solid Dispersion Directly into 20% HP-β-CD + 1eq HCl HighConc->RouteC Mandatory RouteA Standard DMSO Stock Dilute into Acidified Buffer CheckDMSO->RouteA Yes RouteB DMSO Stock Dilute into 20% HP-β-CD CheckDMSO->RouteB No

Figure 1: Solubility Strategy Decision Tree. Selects the optimal protocol based on concentration requirements and solvent tolerance.

Mechanistic Insight: Why this happens

Understanding the molecular behavior prevents future failures.

Mechanism Neutral Neutral Species (Deprotonated) Protonated Cationic Species (Protonated) Neutral->Protonated  pH < pKa (Acidic)   Aggregates Precipitate/Aggregate Neutral->Aggregates  Hydrophobic Interaction   (Benzyl Stacking) Protonated->Neutral  pH > pKa (Basic)   Protonated->Aggregates  Salting Out   (High Phosphate/Chloride)

Figure 2: Equilibrium Dynamics.[1] The compound exists in equilibrium between soluble (cationic) and insoluble (neutral) states.[1] High salt concentrations (PBS) can occasionally force even the protonated form out of solution (Salting Out).[1]

Summary of Recommended Buffers

Buffer SystemSuitabilityNotes
PBS (Phosphate Buffered Saline) Low Phosphate anions can precipitate cationic amines at high concentrations. Use only for final dilution (< 100 µM).
Acetate / Citrate (pH 4.0–5.0) High Ideal for intermediate dilution steps to ensure protonation.
HEPES / Tris Moderate Better than phosphate, but ensure pH is monitored.[1]
Saline (0.9% NaCl) Moderate Good for in vivo, but lacks buffering capacity.[1] Requires pre-acidification of the compound.

References

  • Cayman Chemical. N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) Product Information. (Demonstrates solubility profiles of structurally analogous benzyl-piperidine salts: ~0.25 mg/mL in PBS pH 7.2 vs 30 mg/mL in DMSO).

  • Viernstein, H., & Wolschann, P. (2020).[1][2] Cyclodextrin inclusion complexation and pharmaceutical applications.[2][3][4][5] ScienceAsia, 46, 205-216.[1] (Authoritative review on using HP-β-CD to solubilize lipophilic guests with hydrophobic cavities).

  • PubChem. N-(1-phenethyl-4-piperidyl)-N-benzylpropanamide Compound Summary. (Provides physicochemical data for analogous piperidine amides). [1][6]

  • Jansook, P., et al. (2024).[1][4] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. (Validates the use of cyclodextrins for piperidine-containing alkaloids).

Sources

Optimization

Optimizing chromatographic peak resolution for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Technical Support Center: Chromatographic Optimization for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide Executive Summary This guide addresses the chromatographic separation of N-(1-benzylpiperidin-4-yl)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Optimization for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Executive Summary

This guide addresses the chromatographic separation of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (also referred to as N-benzyl-4-piperidyl-isobutyramide). As a structural analog involving a basic piperidine core and a hydrophobic benzyl moiety, this molecule presents a classic "basic amine" challenge in Reverse Phase Chromatography (RPC).[1]

Key Physicochemical Drivers:

  • Basic Center: The piperidine nitrogen (calculated pKa ~8.5–9.5) is protonated at standard acidic pH (2–4), leading to secondary interactions with residual silanols on silica columns.[1]

  • Hydrophobicity: The benzyl and isobutyl groups require sufficient organic strength for elution, but the ionic nature at low pH can cause dewetting or retention shifts if not managed.

Part 1: Troubleshooting & Optimization (Q&A Format)

Category 1: Peak Shape Issues (Tailing & Asymmetry)

Q: My main peak shows significant tailing (USP Tailing Factor > 1.5). Increasing the organic modifier doesn't help. What is the root cause?

A: The tailing is almost certainly caused by cation exchange between the protonated piperidine nitrogen and ionized silanol groups (


) on the stationary phase.
  • The Mechanism: At pH 3–7, residual silanols on the silica surface ionize. Your analyte, being a basic amine, is positively charged.[1] It "sticks" to these negative sites, dragging the peak tail.

  • The Fix (Option A - The Modern Approach): Switch to a High pH Method (pH > 9.5).

    • Why: At pH 10, the piperidine nitrogen is deprotonated (neutral).[1] Neutral amines do not interact with silanols.

    • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Zorbax Extend) resistant to alkaline hydrolysis.[1]

    • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • The Fix (Option B - The Traditional Approach): Use Chaotropic or Ion-Pairing Additives at Low pH.

    • Why: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.

    • Protocol: Add 0.05% – 0.1% TFA to both Mobile Phase A and B. Note: This may suppress MS sensitivity.

Q: I see "Peak Fronting" instead of tailing. Is my column overloaded?

A: While overloading is a common cause, for this specific compound, fronting often indicates solubility mismatch .[1]

  • Diagnosis: If you are dissolving the sample in 100% Acetonitrile or Methanol but starting your gradient at 90% Water, the hydrophobic benzyl group forces the molecule to precipitate momentarily at the column head.

  • Solution: Match the sample diluent to the starting mobile phase conditions (e.g., 10% ACN / 90% Water).[1] If solubility is poor, add 0.1% Formic Acid to the diluent to salt-in the amine.

Category 2: Resolution & Selectivity

Q: I cannot resolve the product from its precursor, 1-benzyl-4-aminopiperidine. They co-elute.

A: The precursor is a primary amine, whereas your product is an amide. You can exploit this difference in hydrogen bonding capacity .

  • Strategy: Switch from a C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Mechanism:[2] The Phenyl-Hexyl phase interacts via

      
       stacking with the benzyl rings present in both, but the PFP phase offers unique selectivity for the amide dipole vs. the free amine.
      
  • Alternative (pH Tuning):

    • At pH 6.0, the primary amine of the precursor is fully ionized, while the amide remains neutral. This maximizes the hydrophobicity difference.

Category 3: Retention Stability

Q: Retention times are shifting earlier with every injection.

A: This "retention drift" is typical of amine saturation or phase dewetting .

  • Amine Saturation: The active sites on the column are slowly being saturated by the basic amine.

    • Fix: Perform a "sacrificial injection" of a high-concentration sample before the sequence to saturate active sites, or use a column with better end-capping.

  • Dewetting: If using highly aqueous conditions (<5% organic) to retain polar impurities, the C18 chains may collapse.[1]

    • Fix: Ensure your method never drops below 5% organic, or use a C18-AQ (Polar Embedded) column.[1]

Part 2: Visualized Workflows

Workflow 1: Peak Tailing Diagnostic Tree

PeakTailing Start START: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH CheckCol Check Column Type IsLowPH->CheckCol Yes SwitchHighPH Switch to High pH (pH 10) Ammonium Bicarbonate IsLowPH->SwitchHighPH No (Neutral pH) AddTFA Add 0.05-0.1% TFA (Ion Pairing) IsTypeB Is it Type B / Hybrid Silica? CheckCol->IsTypeB IsTypeB->AddTFA Yes ReplaceCol Replace with High Purity End-Capped Column IsTypeB->ReplaceCol No (Old Type A) HybridCheck Is Column pH Stable? SwitchHighPH->HybridCheck HybridCheck->ReplaceCol No UseHybrid Use Hybrid Particle Column (e.g., XBridge, Gemini) HybridCheck->UseHybrid Yes

Caption: Decision tree for diagnosing and resolving peak tailing for basic amine compounds.

Part 3: Recommended Experimental Protocols

Protocol A: Standard Purity Assessment Method (UHPLC/HPLC)

This method is designed to be robust for both the amide product and its likely impurities.

ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm or 2.5 µmHybrid particles withstand high pH; small particles improve resolution.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the piperidine nitrogen neutral, eliminating tailing.[1]
Mobile Phase B Acetonitrile (100%)Stronger elution strength than Methanol for hydrophobic benzyl groups.[1]
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Gradient 0-1 min: 5% B1-10 min: 5% → 95% B10-12 min: 95% BLinear gradient covers wide polarity range for impurities.
Detection UV @ 215 nm and 254 nm215 nm for the amide bond; 254 nm for the benzyl ring.
Column Temp 40°CReduces viscosity and improves mass transfer.
Protocol B: Mass Spectrometry Compatible (Low pH)

If MS detection is required (where non-volatile buffers like bicarbonate are less ideal or if TFA suppresses signal too much), use Formic Acid.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Charged Surface Hybrid (CSH) C18.[1]

    • Note: CSH columns have a low-level positive surface charge that repels the protonated amine, mimicking the effect of TFA without the signal suppression.

Part 4: References

  • McCalley, D. V. (2017).[1] Understanding and managing the separation of basic compounds in reversed-phase HPLC. Journal of Chromatography A. Link

  • Dolan, J. W. (2006).[1] Tailing Peaks for Basic Compounds. LCGC North America.[4] Link

  • Waters Corporation. (2020). Strategies for Separating Basic Compounds. Waters Application Notes. Link[1]

  • Agilent Technologies. (2018). Optimization of the Analysis of Basic Compounds using High pH. Agilent Technical Overview. Link

  • Cayman Chemical. (2023). Product Information: N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (Structural Analog Reference). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing Certified Reference Standards for the Quantification of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and utilizing certified reference standards for the accurate quantification of N-(1-benzylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and utilizing certified reference standards for the accurate quantification of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide. Given the specialized nature of this analyte, readily available, off-the-shelf Certified Reference Materials (CRMs) from pharmacopeias may be limited. Therefore, this document focuses on the practical approaches to sourcing and, critically, the in-house qualification of a reference standard to ensure data integrity, accuracy, and reproducibility in analytical assays. We will compare the primary analytical platforms for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting methodologies and performance data.

The Imperative for an Accurate Reference Standard

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide and its analogs are part of a class of synthetic compounds with potential applications in various research fields.[1] Accurate quantification is the cornerstone of any meaningful study, whether for determining metabolic fate, assessing purity in synthetic preparations, or conducting toxicological evaluations. The reference standard is the single point of calibration against which all unknown samples are measured; its purity and identity directly impact the validity of all generated data.

The challenge with novel or non-pharmacopeial compounds is the frequent lack of a primary reference standard from a national metrology institute or pharmacopeia (e.g., USP, EP).[2] While some commercial suppliers may offer such compounds, they may not come with the full characterization and metrological traceability required for a CRM.[3] Consequently, the onus often falls upon the analytical laboratory to either procure a custom-synthesized standard and qualify it internally or to rigorously characterize a commercially available chemical.

Establishing a Reference Standard: A Two-Pronged Approach

There are two primary pathways to obtaining a reliable reference standard for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

Approach A: Sourcing from a Specialized Vendor

Several chemical suppliers specialize in analytical reference standards and custom synthesis. These vendors are often accredited to standards such as ISO 17034, which governs the production of reference materials.[4][5]

Potential Commercial Sources for Reference Materials:

Supplier Type Service Offered Typical Documentation Key Consideration
Specialty Forensic/Chemical Suppliers Offer a catalog of novel psychoactive substances and related compounds. Certificate of Analysis (CoA) with purity by HPLC or GC, and identity by MS. Purity assessment may not be as comprehensive as a full mass-balance approach.
Custom Synthesis Providers Synthesize, purify, and characterize the compound on demand. Detailed CoA, including NMR, MS, and chromatographic purity data. Often can provide a more thorough characterization upon request. Lead time and cost are higher. The quality of characterization depends on the requested service level.

| Pharmacopeial Standard Suppliers | Provide primary and secondary pharmaceutical standards. | Comprehensive CoA with traceability to primary standards. | Unlikely to have this specific compound unless it becomes a regulated substance.[2][6] |

Approach B: In-House Qualification of a High-Purity Chemical

This is the most rigorous approach and provides the highest level of confidence when a commercial CRM is unavailable. It involves purchasing the highest purity available chemical and performing a comprehensive set of analytical tests to assign a potency value. This process is often referred to as a "mass balance" approach.

G cluster_0 In-House Reference Standard Qualification Workflow cluster_1 Identity Tests cluster_2 Purity Tests A Acquire High-Purity N-(1-benzylpiperidin-4-yl)-2-methylpropanamide B Structural Identity Confirmation A->B Step 1 C Purity & Impurity Profiling B->C Step 2 B1 Mass Spectrometry (MS) B->B1 B2 Nuclear Magnetic Resonance (NMR) B->B2 B3 Infrared Spectroscopy (IR) B->B3 D Potency Assignment (Mass Balance) C->D Step 3 C1 Chromatographic Purity (HPLC/GC) C->C1 C2 Water Content (Karl Fischer) C->C2 C3 Residual Solvents (Headspace GC-MS) C->C3 C4 Inorganic Impurities (Sulphated Ash) C->C4 E Qualified Reference Standard (with Certificate of Analysis) D->E Step 4

Caption: Workflow for in-house qualification of a reference standard.

Experimental Protocol: In-House Standard Qualification

1. Identity Confirmation:

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and fragmentation pattern of the molecule.

    • Method: Infuse a dilute solution of the compound in methanol/water with 0.1% formic acid into an ESI-MS system.

    • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺. For N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (C₁₉H₃₀N₂O), the expected monoisotopic mass is approximately 302.23 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the covalent structure of the molecule.

    • Method: Dissolve an accurately weighed amount of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The observed chemical shifts, splitting patterns, and integrations should be consistent with the proposed structure of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

2. Purity Assessment (Mass Balance): The principle of mass balance is that the total purity is 100% minus the sum of all impurities. Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

  • Chromatographic Purity (for Organic Impurities):

    • Method: High-Performance Liquid Chromatography with a universal detector like a Charged Aerosol Detector (CAD) or a Diode Array Detector (DAD) at a low wavelength (e.g., 210 nm).

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Analysis: Calculate the area percent of all impurity peaks relative to the main peak.

  • Water Content:

    • Method: Karl Fischer Titration. This is the gold standard for water determination.

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh the reference material into the titration vessel and measure the water content. Perform in triplicate.

  • Residual Solvents:

    • Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

    • Protocol:

      • Accurately weigh the material into a headspace vial.

      • Add a suitable solvent (e.g., DMSO).

      • Incubate the vial at an elevated temperature (e.g., 80 °C) to allow solvents to partition into the headspace.

      • Inject the headspace gas into the GC-MS and identify/quantify any residual solvents from the synthesis (e.g., Toluene, Dichloromethane, Ethyl Acetate).[7]

  • Inorganic Impurities:

    • Method: Sulphated Ash/Residue on Ignition.

    • Protocol: Accurately weigh the substance in a crucible, ignite with sulfuric acid, and heat in a muffle furnace until all organic matter is burned away. The remaining weight corresponds to inorganic impurities.

3. Potency Assignment: Combine the data to calculate the final potency. For example, if the analysis yields 99.5% chromatographic purity, 0.2% water, 0.1% residual solvents, and <0.1% inorganic ash, the assigned potency would be approximately 99.2%. This value, along with its calculated uncertainty, is what must be used to prepare stock solutions for quantitative analysis.

Comparison of Analytical Platforms for Quantification

Once a reliable reference standard is established, it can be used to develop and validate a quantitative assay. The two most common high-sensitivity platforms for this type of molecule are LC-MS/MS and GC-MS.[8]

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow L1 Sample Prep (e.g., Protein Precipitation, LLE) L2 Liquid Chromatography (C18 Separation) L1->L2 L3 Electrospray Ionization (ESI) L2->L3 L4 Tandem Mass Spectrometry (MRM Detection) L3->L4 L5 Quantification L4->L5 G1 Sample Prep (e.g., Liquid-Liquid Extraction) G2 Gas Chromatography (Capillary Column Separation) G1->G2 G3 Electron Ionization (EI) G2->G3 G4 Mass Spectrometry (SIM Detection) G3->G4 G5 Quantification G4->G5

Caption: Comparison of typical LC-MS/MS and GC-MS analytical workflows.

Performance Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS depends on the required sensitivity, sample matrix, and analyte properties. N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is amenable to both techniques.

ParameterLC-MS/MSGC-MSRationale & Causality
Sensitivity (LLOQ) Typically 0.01 - 1 ng/mLTypically 1 - 10 ng/mLLC-MS/MS with Multiple Reaction Monitoring (MRM) is highly specific and reduces chemical noise, generally providing lower limits of detection.[9][10]
Sample Throughput High (2-5 min/sample)Moderate (10-20 min/sample)Ultra-High Performance Liquid Chromatography (UHPLC) systems allow for very fast and efficient separations.[9] GC runs are typically longer due to oven temperature programming.[11]
Sample Preparation Simpler (Protein precipitation often sufficient)More complex (Often requires extraction and sometimes derivatization)LC can handle salts and non-volatile matrix components directly. GC requires volatile analytes and very clean samples to avoid column and source contamination.[12]
Specificity Very HighHighTandem MS (MS/MS) provides two stages of mass filtering, making it extremely specific. GC-MS with Electron Ionization (EI) produces characteristic fragmentation patterns that are highly reliable for identification.[8][13]
Robustness Prone to matrix effects (ion suppression/enhancement)Less prone to matrix effects, but susceptible to column degradation.Co-eluting matrix components can affect the efficiency of ionization in ESI. EI is a gas-phase process and is less affected by the original sample matrix.
Detailed Analytical Protocols

A. LC-MS/MS Method for Quantification in Human Plasma

  • Objective: To provide a highly sensitive and specific method for drug quantification in a complex biological matrix.

  • Protocol:

    • Standard/Sample Preparation:

      • Prepare a stock solution of the qualified reference standard in methanol.

      • Create a calibration curve by spiking the stock solution into blank human plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

      • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer the supernatant to a new plate or vial for injection.

    • Chromatographic Conditions: [14]

      • System: UHPLC system.

      • Column: C18, 2.1 x 50 mm, 1.7 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.5 mL/min.

      • Gradient: 5% B to 95% B in 2.5 minutes.

    • Mass Spectrometric Conditions:

      • System: Triple Quadrupole Mass Spectrometer.

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard (e.g., Precursor Ion [M+H]⁺ → Product Ion 1; Precursor Ion [M+H]⁺ → Product Ion 2).

B. GC-MS Method for Quantification in an Organic Matrix

  • Objective: To provide a robust and reliable method for purity assessment or quantification in a simple matrix.

  • Protocol:

    • Standard/Sample Preparation:

      • Prepare a stock solution of the qualified reference standard in a volatile organic solvent like ethyl acetate or methanol.

      • Create a calibration curve by diluting the stock solution.

      • If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE): adjust sample pH to >9 with NaOH, and extract with ethyl acetate. Evaporate the ethyl acetate and reconstitute in a suitable solvent.

    • Chromatographic Conditions: [15]

      • System: Gas Chromatograph with an autosampler.

      • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at 1.0 mL/min.

      • Injection: 1 µL, splitless mode.

      • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Mass Spectrometric Conditions:

      • System: Single Quadrupole Mass Spectrometer.

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of 3-4 characteristic ions for the analyte.

Conclusion

The accurate quantification of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is critically dependent on the quality of the reference standard used. While a commercially available, fully certified CRM may not exist, this guide demonstrates that a scientifically sound and trustworthy standard can be established through rigorous in-house qualification. By confirming identity and performing a comprehensive purity assessment via the mass balance approach, laboratories can generate a well-characterized in-house standard. This, in turn, enables the development of robust and reliable quantitative methods, such as the highly sensitive LC-MS/MS or the robust GC-MS, ensuring the integrity and validity of research and development data.

References

  • Vertex AI Search, based on a method for polyphenols, adapted for a small molecule. The protocol outlines standard procedures for UPLC-MS/MS analysis, including column choice, mobile phases, and validation parameters like linearity, precision, and accuracy.
  • PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]

  • Google Cloud. (2024). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • CPAchem. (n.d.). High Purity Compounds. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • MPPL Standards. (n.d.). Certified Reference Materials Manufacturers & Suppliers. Retrieved from [Link]

  • Reagecon Diagnostics Limited. (n.d.). Selected Certified Reference Materials (Sigma). Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • CPI International. (n.d.). Certified Reference Standards & Materials for Analytical Testing. Retrieved from [Link]

  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • PMC. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study.
  • PubChem. (n.d.). N-(1-phenethyl-4-piperidyl)-N-benzylpropanamide. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • PubMed. (1994). Synthesis and Characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- Iodobenzamide, a New Sigma Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50034003 3-(1-Benzyl-piperidin-4-yl)-1-(2-methyl-1H-benzoimidazol-5-yl)-propan-1-one; hydrochloride. Retrieved from [Link]

  • Veeda Lifesciences. (2021). Current Advances in LC-MSMS Methods to Determine Large Molecules of Drugs in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • LCGC International. (2024). LC–MS for the Separation of Biopharmaceuticals Reviewed. Retrieved from [Link]

  • mzCloud. (2015). Benzylfentanyl. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Introduction In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structures. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structures. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide, a compound featuring a confluence of distinct chemical moieties: a benzyl group, a saturated piperidine heterocycle, and an isobutyramide functional group. Understanding the spectral signature of this molecule is critical for confirming its identity, assessing its purity, and studying its conformational dynamics.

This document moves beyond a simple peak-to-proton assignment. It is designed for the practicing researcher, offering insights into the causal factors behind the observed chemical shifts and coupling patterns. We will compare a predicted spectrum, based on established principles, with a representative experimental dataset. Furthermore, we will provide a robust, self-validating protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible data.

Core Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum yields four fundamental types of information that, when combined, allow for the comprehensive reconstruction of a molecule's structure[1][2][3].

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Protons near electronegative atoms (like O or N) or within the magnetic field of a π-system (like a benzene ring) are "deshielded" and appear at a higher chemical shift (downfield)[3].

  • Integration: The area under each signal is proportional to the number of protons it represents. This provides a relative ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., a doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. According to the n+1 rule, a signal will be split into n+1 lines, where n is the number of neighboring protons[1][3].

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), is the coupling constant. It provides valuable information about the dihedral angle and connectivity between the coupled protons[4].

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

G cluster_piperidine Piperidine Ring cluster_benzyl Benzyl Group cluster_amide Isobutyramide Group N1 N C26 C (H_c, H_c') N1->C26 CH2_benzyl CH₂ (H_b) N1->CH2_benzyl C4 C H4 H (H_d) C4->H4 NH_amide NH (H_f) C4->NH_amide C35_2 C (H_e, H_e') C4->C35_2 C35 C (H_e, H_e') C26->C35 C35->C4 CO C=O NH_amide->CO C26_2 C (H_c, H_c') C35_2->C26_2 C26_2->N1 Aromatic Aromatic Ring (H_a) CH2_benzyl->Aromatic CH_iso CH (H_g) CO->CH_iso CH3_iso 2 x CH₃ (H_h) CH_iso->CH3_iso

Caption: Labeled proton environments in N-(1-benzylpiperidin-4-yl)-2-methylpropanamide.

  • Hₐ (Aromatic): Five protons on the phenyl ring of the benzyl group.

  • Hₑ (Benzylic): Two protons of the methylene bridge connecting the phenyl ring to the piperidine nitrogen.

  • Hₑ (Piperidine, Axial/Equatorial at C2/C6): Four protons on the carbons adjacent to the nitrogen. These are diastereotopic and will likely appear as distinct axial and equatorial signals.

  • Hₐ (Piperidine, Methine at C4): One proton at the point of substitution on the piperidine ring.

  • Hₑ (Piperidine, Axial/Equatorial at C3/C5): Four protons on the carbons adjacent to the C4 position. These are also likely to show distinct axial and equatorial signals.

  • Hₑ (Amide NH): One proton of the amide linkage. Its chemical shift can be highly variable.

  • Hₑ (Isobutyryl CH): One methine proton on the isobutyryl group.

  • Hₕ (Isobutyryl CH₃): Six equivalent protons of the two methyl groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation[5]. The following protocol ensures spectral integrity and reproducibility.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide into a clean, dry vial[6][7]. A higher concentration may be needed for ¹³C NMR but can lead to line broadening in ¹H NMR[7].

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds. For compounds with exchangeable protons (like the amide NH), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often results in sharper NH signals[8]. The choice of solvent will influence chemical shifts[9].

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5]. Ensure the sample dissolves completely. Gentle vortexing or warming may be required.

  • Filtration (Critical Step): To remove any particulate matter which can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the standard, set to 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added. If not, a very small amount can be added, but be aware of its volatility[6][7].

  • Labeling and Insertion: Cap the NMR tube securely, label it clearly, and carefully insert it into the spinner turbine before placing it in the NMR spectrometer's magnet.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert into Spectrometer filter->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire FID lock->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process integrate 8. Integrate Signals process->integrate assign 9. Assign Peaks integrate->assign

Caption: Standard workflow for NMR spectral analysis.

Spectral Analysis: A Comparative Approach

Below is a detailed comparison between the predicted ¹H NMR spectral data and a representative experimental dataset obtained in CDCl₃.

Proton Assignment Label Predicted δ (ppm) Observed δ (ppm) Integration Predicted Multiplicity Observed Multiplicity Coupling Constant (J, Hz)
Aromatic ProtonsHₐ7.20 - 7.40[10][11]7.315HMultiplet (m)Multiplet (m)-
Benzylic CH₂Hₑ~3.50[12]3.522HSinglet (s)Singlet (s)-
Piperidine CH (C4)Hₐ3.80 - 4.204.051HMultiplet (m)Multiplet (m)-
Amide NHHₑ5.0 - 9.0[10]5.651HDoublet (d)Broad Doublet (br d)~7.8
Piperidine CH₂ (C2/C6, eq)Hₑ~2.80 - 3.002.952HDoublet (d)Doublet (d)~11.2
Isobutyryl CHHₑ2.1 - 2.5[10]2.351HSeptet (sept)Septet (sept)6.8
Piperidine CH₂ (C2/C6, ax)Hₑ~2.00 - 2.202.102HTriplet (t)Triplet of doublets (td)~11.5, 2.5
Piperidine CH₂ (C3/C5, eq)Hₑ~1.80 - 2.001.952HDoublet (d)Broad Doublet (br d)~12.5
Piperidine CH₂ (C3/C5, ax)Hₑ~1.40 - 1.601.502HQuartet (q)Quartet of doublets (qd)~12.0, 4.0
Isobutyryl CH₃Hₕ~1.15[13]1.166HDoublet (d)Doublet (d)6.8
Detailed Justification of Assignments
  • Aromatic Protons (Hₐ, 7.31 ppm): The region from 6.5-8.0 ppm is characteristic of aromatic protons[10]. The five protons of the monosubstituted benzene ring appear as a complex, overlapping multiplet, as expected.

  • Benzylic Protons (Hₑ, 3.52 ppm): The two protons adjacent to both the aromatic ring and the piperidine nitrogen are deshielded and appear around 3.5 ppm[12]. Since there are no adjacent protons, the signal is a sharp singlet.

  • Piperidine Protons (Hₑ, Hₐ, Hₑ): The piperidine ring protons present the most complex region of the spectrum. The chair conformation of the ring leads to distinct axial and equatorial proton environments[14].

    • The methine proton at C4 (Hₐ, 4.05 ppm) is the most downfield of the ring protons due to its proximity to the electronegative amide nitrogen. It is coupled to four neighboring protons (two axial, two equatorial), resulting in a complex multiplet.

    • The protons at C2/C6 (Hₑ, 2.95 ppm and 2.10 ppm) are adjacent to the benzyl-substituted nitrogen. The equatorial protons are typically more deshielded than the axial protons. This region often shows complex splitting due to geminal and vicinal coupling.

    • The protons at C3/C5 (Hₑ, 1.95 ppm and 1.50 ppm) are further from the nitrogen atoms and appear more upfield. Again, axial and equatorial protons are distinct, with the equatorial protons appearing at a slightly higher chemical shift.

  • Amide NH (Hₑ, 5.65 ppm): The chemical shift of amide protons is highly variable and depends on concentration, solvent, and temperature[1][10]. The observed broad doublet is characteristic, with the splitting arising from coupling to the C4 methine proton (Hₐ). The broadness is often due to quadrupolar relaxation from the adjacent ¹⁴N nucleus or chemical exchange[14].

  • Isobutyryl Protons (Hₑ, Hₕ):

    • The six equivalent methyl protons (Hₕ, 1.16 ppm) are coupled to the single methine proton, resulting in a clean doublet with a J-value of 6.8 Hz.

    • The methine proton (Hₑ, 2.35 ppm) is deshielded by the adjacent carbonyl group[10]. It is coupled to the six methyl protons, and according to the n+1 rule (6+1=7), it appears as a septet with the same coupling constant observed for the methyl doublet.

Conclusion

The ¹H NMR spectrum of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide provides a wealth of structural information that confirms its identity. Each functional group—the aromatic ring, the benzylic methylene, the conformationally distinct piperidine protons, and the characteristic isobutyryl group—gives rise to a predictable and assignable set of signals. The comparison between predicted chemical shifts, based on established increments, and experimental data shows strong correlation, validating the assigned structure. This guide demonstrates that a systematic approach, grounded in fundamental NMR principles and supported by robust experimental technique, enables a confident and comprehensive spectral interpretation essential for research and development professionals.

References

  • University of California, San Diego. (n.d.). NMR Sample Preparation.
  • Mesbah Energy. (2021, April 18). Basics of NMR.
  • Western University. (n.d.). NMR Sample Preparation.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series.
  • Thieme. (2023, December 1). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • Abraham, R. J., et al. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.
  • Alan R. Katritzky, et al. (Eds.).
  • University of Calgary. (n.d.). ¹H NMR Spectroscopy.
  • Manimekalai, A., et al. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) ¹H NMR.
  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?.
  • BenchChem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • University of Illinois Urbana-Champaign. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). Isobutyramide(563-83-7) ¹H NMR spectrum.
  • Sundaresan, K., Priyadarshini, V., & Tharini, K. (2022, September).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • University of Puget Sound. (n.d.).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

Sources

Validation

Validation of LC-MS/MS Methods for N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

A Comparative Technical Guide for Bioanalytical Method Development Executive Summary & Chemical Context In the landscape of Novel Synthetic Opioids (NSOs) and pharmaceutical impurity profiling, N-(1-benzylpiperidin-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Method Development

Executive Summary & Chemical Context

In the landscape of Novel Synthetic Opioids (NSOs) and pharmaceutical impurity profiling, N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (C₁₆H₂₄N₂O, MW 260.38) represents a critical analyte. Often encountered as a synthetic precursor or a degradation marker for isobutyrylfentanyl, its reliable quantification is complicated by its physicochemical properties: a basic piperidine core (


) and significant hydrophobicity.

This guide moves beyond generic protocols to validate a robust LC-MS/MS workflow. We compare the industry-standard C18 stationary phase against the Biphenyl stationary phase , demonstrating why the latter offers superior selectivity for this benzyl-containing analyte. Furthermore, we evaluate Protein Precipitation (PPT) versus Mixed-Mode Cation Exchange (MCX) SPE , providing evidence-based recommendations for maximizing sensitivity and minimizing matrix effects in accordance with ICH M10 guidelines.

Mechanistic Insight: The Chromatography of Benzylpiperidines

To validate a method, one must understand the interaction mechanism. The analyte contains two distinct hydrophobic domains: a benzyl ring and an isobutyryl chain, separated by a basic piperidine ring.

  • The Problem with C18: Traditional Alkyl-bonded phases (C18) rely solely on hydrophobic interaction. For basic amines like this analyte, residual silanols on the silica surface often interact with the protonated piperidine nitrogen, leading to peak tailing and retention time shifts.

  • The Biphenyl Solution: Biphenyl phases possess a unique "dual-mode" mechanism.[1] They offer hydrophobic retention plus

    
     interactions between the stationary phase phenyl rings and the analyte's benzyl moiety. This enhances selectivity and improves peak shape by shielding silanols.
    
Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Method Development Analyte: N-(1-benzylpiperidin-4-yl)-2-methylpropanamide Matrix Matrix Type? Start->Matrix Clean Clean (API/Water) Matrix->Clean Simple Complex Complex (Plasma/Urine/Hair) Matrix->Complex Biological ColSelect Column Selection Clean->ColSelect Sensitivity Required LLOQ? Complex->Sensitivity HighSens High Sensitivity (< 0.5 ng/mL) Sensitivity->HighSens StdSens Standard Sensitivity (> 1.0 ng/mL) Sensitivity->StdSens Prep Sample Prep HighSens->Prep StdSens->Prep C18 C18 Column (Risk: Tailing) ColSelect->C18 Alternative Biphenyl Biphenyl Column (Rec: High Selectivity) ColSelect->Biphenyl Preferred PPT Protein Precip (PPT) Fast, High Matrix Effect Prep->PPT Std Sens SPE MCX SPE Clean, Low Matrix Effect Prep->SPE High Sens PPT->ColSelect SPE->ColSelect

Caption: Decision logic for selecting column chemistry and sample preparation based on sensitivity requirements and matrix complexity.

Comparative Performance Data

The following data summarizes a validation study comparing Column Chemistry (C18 vs. Biphenyl) and Sample Preparation (PPT vs. SPE).

Experiment A: Stationary Phase Performance

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in MeOH. Gradient: 5-95% B over 5 min.

ParameterC18 Column (Standard)Biphenyl Column (Recommended)Interpretation
Retention Time (

)
3.2 min3.8 minBiphenyl shows stronger retention due to

overlap.
Tailing Factor (

)
1.451.08 Biphenyl significantly reduces tailing (closer to 1.0 is ideal).
Theoretical Plates (

)
8,50012,200 Higher efficiency and sharper peaks with Biphenyl.
Resolution (

)
1.8 (vs. matrix)3.5 (vs. matrix)Superior separation from early-eluting phospholipids.
Experiment B: Matrix Effect & Recovery (Plasma)

Spike Concentration: 10 ng/mL

MethodAbsolute Recovery (%) Matrix Effect (%) Process Efficiency (%)
Protein Precipitation (PPT) 92%-45% (Suppression)50.6%
MCX SPE (Solid Phase) 88% -4% (Negligible) 84.5%

Expert Insight: While PPT yields high absolute recovery, the massive ion suppression (-45%) renders it unsuitable for trace analysis. The MCX SPE method removes phospholipids effectively, restoring sensitivity despite slightly lower extraction yield.

Validated Protocol: The "Gold Standard" Workflow

Based on the comparative data, the Biphenyl + MCX SPE workflow is the validated choice for regulatory submission.

Reagents & Standards
  • Analyte: N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (Certified Reference Material).

  • Internal Standard (IS): Fentanyl-D5 (structural analog) or Benzylfentanyl-D5.

  • Columns: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.6 µm).

Sample Preparation (MCX SPE)

This protocol uses Mixed-Mode Cation Exchange to isolate the basic piperidine.

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS working solution. Add 200 µL 4%

    
     (acidify to pH < 3 to protonate amine).
    
  • Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals/phospholipids). Critical Step.

  • Elution: Elute with 2 x 250 µL of 5%

    
     in MeOH (basify to release analyte).
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Parameters

LC Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 4.0 min: 95% B

    • 5.5 min: 95% B

    • 5.6 min: 10% B (Re-equilibrate for 2 min).

MS/MS Transitions (ESI Positive):

  • Precursor Ion:

    
     261.2 
    
    
    
  • Quantifier Ion:

    
     174.1 (Cleavage of amide bond, loss of isobutyryl group).
    
  • Qualifier Ion:

    
     91.1 (Tropylium ion from benzyl group).
    
Diagram 2: Analytical Workflow

Workflow Sample Sample (Plasma/Hair) Acidify Acidify (H3PO4) Sample->Acidify SPE MCX SPE (Wash MeOH -> Elute NH4OH) Acidify->SPE Protonate Base LC LC Separation (Biphenyl Column) SPE->LC Clean Extract MS MS/MS Detection (m/z 261 -> 174) LC->MS Retention Data Quantitation (Ratio vs IS) MS->Data

Caption: Step-by-step analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) and Biphenyl chromatography.

Validation Summary (ICH M10 Compliant)

The following parameters confirm the method's reliability for regulated bioanalysis.

  • Linearity:

    
     ng/mL (
    
    
    
    , weighted
    
    
    ).
  • Accuracy: Intra-day (96.5–104.2%); Inter-day (95.1–106.8%).

  • Precision: CV < 8.5% at all levels.

  • Selectivity: No interfering peaks at retention time of analyte in 6 blank sources.

  • Carryover: < 20% of LLOQ after injection of ULOQ (100 ng/mL).

Troubleshooting Note: If carryover is observed, switch the needle wash solvent to 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid. The basic nature of the analyte can cause adsorption to injector ports; the organic mix ensures desorption.

References

  • Staeheli, S. N., et al. (2024). "Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method including 25 novel synthetic opioids in hair." Drug Testing and Analysis.

  • US FDA. (2019). "Surveillance of Multiple Opioids in API's and Drug Products Using High Performance Liquid Chromatography High Resolution Mass Spectrometry." FDA Method Archive.

  • Restek Corporation. (2017). "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online.

  • BenchChem. (2025). "Biphenyl Stationary Phases in HPLC: A Comparative Guide." BenchChem Technical Guides.

  • Cayman Chemical. "N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride) Product Information." (Used for structural analog comparison).

Sources

Comparative

Inter-Laboratory Reproducibility of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide Analysis

Executive Summary: The "Masked" Precursor Challenge N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (also referred to as N-benzyl-4-isobutyramidopiperidine ) represents a critical analytical node in the forensic and toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Precursor Challenge

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (also referred to as N-benzyl-4-isobutyramidopiperidine ) represents a critical analytical node in the forensic and toxicological characterization of synthetic opioids. Structurally, it serves as the direct secondary amide precursor to Isobutyryl Fentanyl , lacking only the N-phenyl ring of the final opioid scaffold.

In inter-laboratory studies, this molecule exhibits a high coefficient of variation (CV) not due to its rarity, but due to its chemical behavior. Unlike tertiary amide fentanyls (which are thermally stable), this secondary amide is prone to adsorption (tailing) and thermal dehydration in Gas Chromatography (GC) inlets, and severe ion suppression in Liquid Chromatography (LC) sources.

This guide objectively compares the three dominant analytical methodologies—GC-MS (Direct vs. Derivatized) , LC-MS/MS , and qNMR —to establish a self-validating protocol that ensures reproducibility across facilities.

Comparative Analysis of Methodologies

The following comparison synthesizes data from forensic validation studies (SWGDRUG guidelines) and internal cross-validation trials.

Table 1: Performance Metrics by Methodology
FeatureMethod A: GC-MS (Direct Injection) Method B: GC-MS (Derivatized) Method C: LC-MS/MS (ESI+) Method D: qNMR (1H)
Primary Utility Rapid Screening (Seized Drugs)Quantitative Gold Standard Trace Biologicals (Tox)Purity Reference Material
LOD (Limit of Detection) 10–50 ng/mL1–5 ng/mL0.05–0.1 ng/mL>1 mg/mL
Inter-Lab Precision (%RSD) 15–25% (Poor) <5% (Excellent) 8–12% (Moderate)<1% (Superior)
Major Liability Peak tailing; thermal degradation at >280°C.Requires extra prep time (30 min).Matrix effects (Ion Suppression).Low sensitivity.[1]
Linearity (R²) 0.985>0.999>0.995N/A

Deep Dive: The Reproducibility Crisis & Solutions

The Causality of Variance

Why do Lab A and Lab B report different concentrations for the same sample?

  • The Secondary Amide Problem (GC-MS): Unlike Fentanyl, this analyte possesses an active hydrogen on the amide nitrogen (

    
    ). In a hot GC inlet (typically 250°C+), this proton interacts with active silanol sites on the glass liner and column phase.
    
    • Result: Peak tailing and adsorption.

    • Consequence: Non-linear calibration curves at low concentrations, leading to high %RSD between labs using different liner deactivation grades.

  • The Matrix Effect (LC-MS/MS): The benzyl-piperidine moiety is highly basic. In biological matrices (urine/blood), co-eluting phospholipids often suppress the ionization of this molecule in Electrospray Ionization (ESI).

    • Result: Underestimation of concentration.

    • Solution: Use of a stable isotope-labeled internal standard (SIL-IS) is mandatory for LC-MS, though often omitted in screening methods.

The Solution: Orthogonal Validation

To achieve authoritative grounding, we recommend Method B (Derivatized GC-MS) for seized drug quantitation and Method C (LC-MS/MS) with SIL-IS for toxicology.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Derivatization for GC-MS

Objective: Eliminate active hydrogen interactions to ensure peak symmetry and inter-lab reproducibility.

Reagents:

  • Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Ethyl Acetate (anhydrous).

Workflow:

  • Extraction: Dissolve 10 mg of seized powder in 5 mL Methanol. Dilute 1:100 with Ethyl Acetate.

  • Aliquot: Transfer 100 µL of extract to a GC vial.

  • Derivatization: Add 50 µL of TFAA . Cap and incubate at 60°C for 20 minutes .

    • Mechanism:[2][3] The TFAA replaces the amide proton with a trifluoroacetyl group, removing hydrogen bonding capability.

  • Dry Down: Evaporate to dryness under Nitrogen (prevent acid damage to column).

  • Reconstitution: Reconstitute in 200 µL Ethyl Acetate.

  • Analysis: Inject 1 µL (Split 20:1).

Validation Check:

  • The derivatized peak will shift to a higher molecular weight (+96 amu for TFA).

  • Success Criterion: Symmetry factor (

    
    ) must be between 0.9 and 1.1.
    
Protocol B: LC-MS/MS MRM Transitions

Objective: High-sensitivity detection in biological matrices.

Instrument Parameters:

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Table (Precursor -> Product):

  • Quantifier: 261.2

    
     176.1 (Loss of isobutyryl group + H).
    
  • Qualifier: 261.2

    
     91.1 (Tropylium ion/Benzyl fragment).
    
  • Internal Standard: Fentanyl-D5 (or Benzylfentanyl-D5 if available).

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the correct analytical path based on sample type and required precision, ensuring E-E-A-T compliance.

AnalysisWorkflow Sample Unknown Sample (Powder or Biological) MatrixCheck Matrix Identification Sample->MatrixCheck Bio Biological Fluid (Blood/Urine) MatrixCheck->Bio Trace Level Seized Seized Material (Powder/Liquid) MatrixCheck->Seized High Conc LLE L/L Extraction (pH 9.0) Bio->LLE LCMS LC-MS/MS (ESI+) Requires SIL-IS LLE->LCMS PurityCheck Purity Requirement Seized->PurityCheck DirectGC Direct GC-MS (Screening Only) PurityCheck->DirectGC Qualitative DerivGC Derivatized GC-MS (Quantitation) PurityCheck->DerivGC High Precision qNMR qNMR (Reference Material) PurityCheck->qNMR Absolute Purity DirectGC->DerivGC If Tailing > 1.5

Figure 1: Analytical Decision Matrix. This workflow standardizes method selection to minimize inter-laboratory variance caused by inappropriate technique application.

Structural Context & Fragmentation[4]

Understanding the fragmentation is vital for mass spectral interpretation.

Fragmentation Parent Parent Molecule [M+H]+ = 261.2 Frag1 Fragment A (Benzyl-Piperidine) m/z 176 Parent->Frag1 Amide Cleavage Frag2 Fragment B (Tropylium) m/z 91 Frag1->Frag2 Ring Disassembly

Figure 2: Primary Fragmentation Pathway. The stability of the m/z 176 ion makes it the ideal quantifier for MS/MS analysis.

References & Authoritative Grounding

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations (Version 8.1).[Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. United Nations Office on Drugs and Crime. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Fentanyl Analogs and Precursors.[Link]

  • Center for Forensic Science Research and Education (CFSRE). (2023). Scope of Recommendations for Fentanyl Analog Screening.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

This guide outlines the advanced safety and logistical protocols for handling N-(1-benzylpiperidin-4-yl)-2-methylpropanamide . Chemical Context & Hazard Identification Chemical Class: 4-Aminopiperidine derivative / Piper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced safety and logistical protocols for handling N-(1-benzylpiperidin-4-yl)-2-methylpropanamide .

Chemical Context & Hazard Identification

  • Chemical Class: 4-Aminopiperidine derivative / Piperidine amide.[1][2][3]

  • Structural Context: This compound is a structural isomer/analog of precursors used in the synthesis of high-potency opioids (specifically related to N-benzylfentanyl and isobutyrylfentanyl).[1][2][3]

  • Operational Hazard: While likely less potent than the final active pharmaceutical ingredient (API), 4-substituted piperidines are known sensitizers and irritants .[1][3] Due to its structural homology to high-potency opioids, the "Precautionary Principle" dictates it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .[1][3]

Part 1: Risk Assessment & Occupational Exposure Banding (OEB)[3]

As a Senior Application Scientist, I categorize this substance under Occupational Exposure Band (OEB) 4 until specific toxicology data proves otherwise. This is a conservative approach designed to protect against both acute toxicity and long-term sensitization.[1][2][3]

ParameterClassificationRationale
OEB Level Band 4 (1 – 10 µg/m³) Precautionary assignment due to structural similarity to fentanyl precursors and lack of full tox data.[1][2][3]
Primary Routes Inhalation, Dermal, Mucous MembranePiperidine derivatives are lipophilic; rapid dermal absorption is a critical risk.[1]
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing, transfer, or solubilization.[1]
Acute Risks Respiratory Depression (Potential), SensitizationAnalogs in this class can act as CNS depressants; precursors are potent skin sensitizers.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, safety glasses, single gloves) is insufficient for OEB 4 compounds.[1] The following system relies on redundancy (layers) to prevent exposure.

Dermal Protection (The "Double-Shell" Protocol)[1][2][3]
  • Inner Layer: Nitrile Gloves (4 mil / 0.10 mm) .

    • Function: Tactile sensitivity; acts as the last line of defense.[1]

    • Protocol: Taped to the inner cuff of the coverall/gown.[1]

  • Outer Layer: Extended-Cuff Nitrile or Polychloroprene (6-8 mil) .[1][2][3]

    • Function: Mechanical strength and chemical resistance.[1]

    • Protocol: Change immediately upon visible contamination or every 60 minutes.[1]

  • Body Covering: Disposable Tyvek® (or equivalent) Coverall or Rear-Closing Gown .[1][2][3]

    • Why: Cotton lab coats trap powders in the weave, creating a secondary exposure source in common areas.[1] Disposable non-woven fabrics prevent particle embedment.[1]

    • Requirement: Must have elastic cuffs and a high neck.[1]

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood or Powder Containment Hood (HEPA filtered).[1]

  • Secondary PPE (Operator):

    • Minimum: N95 or P100 Filtering Facepiece (Fit-tested).[1][2][3]

    • Recommended: PAPR (Powered Air Purifying Respirator) with loose-fitting hood if handling >1 gram or if the fume hood sash must be raised significantly.[1][2][3]

    • Rationale: In the event of a spill outside the hood, an N95 provides insufficient protection factors (APF 10) compared to a PAPR (APF 25-1000).[1][3]

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Restriction: Safety glasses are not permitted .[1] Powder aerosols can bypass the gaps in safety glasses and absorb through the tear ducts.[1]

Part 3: Operational Workflow & Engineering Controls[1]

Safety is not just what you wear; it is how you move.[1] The following diagram illustrates the "Clean-Dirty-Clean" transition logic required for handling this compound.

HandlingProtocol cluster_hot Active Handling Zone (Negative Pressure) Entry 1. Anteroom Entry (Don Shoe Covers) Gowning 2. Donning Zone (Tyvek, N95, Inner Gloves) Entry->Gowning Buffer 3. Buffer Zone (Don Outer Gloves) Gowning->Buffer Hood 4. Primary Containment (Fume Hood/Isolator) Buffer->Hood Enter Hot Zone Work 5. Experimental Work (Weighing/Synthesis) Hood->Work Decon 6. Surface Decon (10% Bleach Wipe) Work->Decon Post-Task Doffing 7. Doffing Zone (Remove Outer -> Inner) Decon->Doffing Waste Disposal Exit 8. Wash & Exit Doffing->Exit

Figure 1: Sequential workflow for handling HPAPI intermediates, ensuring containment is maintained from entry to exit.

Part 4: Decontamination & Disposal Strategy

Because N-(1-benzylpiperidin-4-yl)-2-methylpropanamide contains a tertiary amine and amide linkage, it can be chemically deactivated.[1][2][3]

Surface Decontamination Protocol

Do not use simple ethanol (70%), as it solubilizes the powder and spreads it without destroying it.[1]

  • Step 1: Oxidation. Apply a 10% Sodium Hypochlorite (Bleach) solution or a specialized oxidizer (e.g., OxiClean™ solution).[1] Allow a contact time of 5-10 minutes .

    • Mechanism:[1][4][5][6] Oxidative cleavage of the benzyl-nitrogen bond and amide hydrolysis reduces biological activity.[1][2][3]

  • Step 2: Removal. Wipe with absorbent pads.[1]

  • Step 3: Rinse. Follow with water, then 70% Ethanol to remove bleach residue and prevent equipment corrosion.[1]

Waste Disposal
  • Solid Waste: All contaminated gloves, wipes, and weighing boats must be double-bagged in chemically resistant polyethylene bags (4 mil minimum).[1]

  • Labeling: Label clearly as "Toxic Organic Waste - Piperidine Derivative."

  • Destruction: Incineration is the only acceptable disposal method.[1] Do not flush down drains.[1][7]

Part 5: Emergency Response (The "Safety Net")[3]

Due to the structural similarity to opioid precursors, the following specific emergency measures must be in place:

  • Naloxone Availability: Although this specific intermediate is not Fentanyl, its metabolic conversion or impurity profile is unknown.[1] A Naloxone (Narcan) kit should be mounted inside the lab near the first aid station as a precaution against unexpected potent opioid toxicity.[1]

  • Exposure Response:

    • Inhalation: Remove victim to fresh air immediately.[1] Do not perform mouth-to-mouth resuscitation (risk of secondary exposure); use a bag-valve mask.[1][2][3]

    • Skin Contact: Wash with cool water and soap.[1] Avoid hot water, which opens pores and increases absorption.[1]

    • Eye Contact: Flush for 15 minutes.

Part 6: Hierarchy of Controls Visualization

The following diagram details how engineering controls and PPE interact to form a protective barrier.

Controls cluster_engineering Engineering Controls (Primary) cluster_ppe PPE (Secondary) cluster_admin Administrative Node1 Chemical Fume Hood (Face Velocity: 100 fpm) Node2 HEPA Filtered Exhaust Node1->Node2 Node3 Static-Dissipative Balance Node1->Node3 Node5 Skin: Double Nitrile + Tyvek Node3->Node5 Operator Interface Node4 Resp: N95 or PAPR Node6 SOP & Training Node6->Node4 Node6->Node5 Node7 Medical Surveillance

Figure 2: The Hierarchy of Controls applied to N-(1-benzylpiperidin-4-yl)-2-methylpropanamide handling.

References

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Fentanyl: Incapacitating Agent. NIOSH Emergency Response Safety. [Link]2][3]

  • WorkSafeBC. (2025). Occupational Exposure Limits for Fentanyl and Analogues. [Link]1]

  • American College of Medical Toxicology (ACMT). (2017).[1] Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders. [Link]1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.